5-Nitro-7-(trifluoromethyl)-1H-indaZole
Description
Properties
Molecular Formula |
C8H4F3N3O2 |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
5-nitro-7-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)6-2-5(14(15)16)1-4-3-12-13-7(4)6/h1-3H,(H,12,13) |
InChI Key |
YJXFWWFLCLJBEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 5-Nitro-7-(trifluoromethyl)-1H-indazole
Introduction
The indazole scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents in therapeutic areas ranging from oncology to neurodegenerative disease.[1][2] The strategic functionalization of the indazole ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This guide focuses on the comprehensive structural analysis of a specific, highly functionalized derivative: 5-Nitro-7-(trifluoromethyl)-1H-indazole. The presence of two potent electron-withdrawing groups—a nitro group at the C5 position and a trifluoromethyl group at the C7 position—creates a unique electronic environment that significantly influences its chemical behavior and spectroscopic signature.
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind the analytical choices, providing a robust, self-validating framework for confirming the molecule's identity and structure. We will detail the core analytical techniques required, predict the expected outcomes based on established chemical principles, and present a logical workflow for unambiguous structural confirmation.
Molecular & Physicochemical Overview
The subject of our analysis is 5-Nitro-7-(trifluoromethyl)-1H-indazole. The trifluoromethyl (-CF3) group is a common addition in drug discovery, known for increasing metabolic stability and lipophilicity.[3][4] The nitro (-NO2) group is a strong electron-withdrawing group that can participate in key biological interactions and serves as a versatile synthetic handle.[5][6]
Caption: Molecular structure of 5-Nitro-7-(trifluoromethyl)-1H-indazole.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄F₃N₃O₂ | Calculated |
| Molecular Weight | 247.14 g/mol | Calculated |
| Exact Mass | 247.02591 Da | Calculated |
The Analytical Confirmation Workflow
The structural elucidation of a novel or complex molecule is not a linear process but an integrated system of cross-validating experiments. Each technique provides a piece of the puzzle, and their combined data provide an unambiguous confirmation of the final structure. The causality is critical: we begin with techniques that give broad, foundational information (like molecular formula) and proceed to those that provide fine-detail on the atomic arrangement.
Caption: Integrated workflow for structural elucidation.
Spectroscopic and Spectrometric Analysis Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Expertise & Causality: HRMS is the foundational experiment for any new chemical entity. Its purpose is to provide an extremely accurate mass measurement, which allows for the confident determination of the molecular formula. This is the first and most crucial test of a successful synthesis. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the intact molecular ion (e.g., [M+H]⁺ or [M-H]⁻), minimizing fragmentation and simplifying interpretation. A Time-of-Flight (TOF) analyzer is selected for its high resolution and mass accuracy.
-
Experimental Protocol: ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine which provides a more stable and abundant ion. Given the acidic N-H proton, negative mode is expected to be highly effective.
-
Data Analysis: Compare the measured monoisotopic mass to the theoretical exact mass. The mass accuracy should ideally be within 5 ppm.
-
-
Trustworthiness & Expected Data: The calculated exact mass for C₈H₄F₃N₃O₂ is 247.02591 Da. The HRMS experiment must return a value that aligns with this prediction to confirm the elemental composition.
Table 2: Predicted HRMS Ions
| Ion Species | Theoretical Exact Mass (Da) | Expected Mass Accuracy |
|---|---|---|
| [M+H]⁺ | 248.03372 | < 5 ppm |
| [M-H]⁻ | 246.01809 | < 5 ppm |
Multinuclear NMR Spectroscopy
-
Expertise & Causality: While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. For this molecule, a suite of three experiments is essential: ¹H NMR to map the proton environment, ¹⁹F NMR to confirm the trifluoromethyl group, and ¹³C NMR to identify all unique carbon atoms. DMSO-d₆ is the solvent of choice due to its excellent solubilizing power and its ability to slow the exchange of the acidic N-H proton, allowing for its observation.
-
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Record ¹H, ¹⁹F, and ¹³C spectra at room temperature. For ¹³C, a longer acquisition time may be necessary to obtain a good signal-to-noise ratio, especially for the carbon attached to the CF₃ group.
-
-
Trustworthiness & Predicted Spectra: The predicted chemical shifts and coupling patterns are derived from established principles of NMR. The powerful electron-withdrawing effects of the -NO₂ and -CF₃ groups will deshield nearby nuclei, shifting their signals to a higher frequency (downfield).
-
¹H NMR Predictions: The molecule has three aromatic protons and one N-H proton.
-
The N-H proton is expected to be a broad singlet far downfield (>13 ppm), characteristic of indazole N-H protons in DMSO.[7]
-
H-4 and H-6 are on the benzene portion of the ring. They are ortho to the strongly withdrawing -NO₂ and -CF₃ groups, respectively, and will be significantly deshielded. They should appear as distinct doublets.
-
H-3 is on the pyrazole ring and is expected to be the most upfield of the aromatic signals, appearing as a singlet.
-
-
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| N1-H | > 13.0 | broad singlet (br s) | 1H | Acidic proton on indazole nitrogen.[8] |
| H-4 | 8.8 – 9.0 | doublet (d) | 1H | Ortho to nitro group, strong deshielding. |
| H-6 | 8.4 – 8.6 | doublet (d) | 1H | Ortho to trifluoromethyl group, strong deshielding. |
| H-3 | ~8.3 | singlet (s) | 1H | Proton on pyrazole ring. |
Infrared (IR) Spectroscopy
-
Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." This technique serves as a crucial cross-validation of the structural features inferred from NMR and MS.
-
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
-
-
Trustworthiness & Expected Data: The presence of sharp, strong bands in the predicted regions provides high confidence in the assigned functional groups.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
|---|---|---|---|
| N-H Stretch | 3300 - 3400 | Medium, Broad | Characteristic of N-H bond in the indazole ring.[9] |
| Aromatic C-H Stretch | 3050 - 3150 | Medium | Characteristic of C-H bonds on the aromatic ring.[10] |
| N-O Asymmetric Stretch | 1520 - 1560 | Strong | Signature of the nitro (-NO₂) group.[11] |
| N-O Symmetric Stretch | 1340 - 1360 | Strong | Second signature band for the nitro group.[11] |
| C-F Stretches | 1100 - 1300 | Strong, Multiple Bands | Characteristic, intense absorptions for the trifluoromethyl (-CF₃) group.[12] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Skeletal vibrations of the indazole ring system.[10] |
Conclusion
The structural confirmation of 5-Nitro-7-(trifluoromethyl)-1H-indazole is achieved not by a single measurement, but by the logical synthesis of data from orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula, providing a foundation of trust. Multinuclear NMR spectroscopy then builds upon this foundation, meticulously mapping the atomic connectivity and confirming the precise arrangement of the nitro and trifluoromethyl substituents. Finally, infrared spectroscopy offers a rapid and definitive verification of the key functional groups. This integrated, self-validating workflow ensures the highest degree of scientific integrity and provides an unambiguous structural assignment, a critical step in the journey of any molecule from laboratory synthesis to potential therapeutic application.
References
- Supplementary Information File. (n.d.).
-
Synthesis of new fluorescent compounds from 5-nitro-1H- indazole - Semantic Scholar. (n.d.). Retrieved February 17, 2026, from [Link].
-
1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. (n.d.). Retrieved February 17, 2026, from [Link].
-
Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). Retrieved February 17, 2026, from [Link].
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - MDPI. (2024, October 16). Retrieved February 17, 2026, from [Link].
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - MDPI. (2018, March 16). Retrieved February 17, 2026, from [Link].
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.). Retrieved February 17, 2026, from [Link].
-
7-Nitroindazole | C7H5N3O2 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link].
-
5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link].
-
1H-Indazole, 5-nitro- - Substance Details - SRS | US EPA. (2025, September 25). Retrieved February 17, 2026, from [Link].
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Retrieved February 17, 2026, from [Link].
-
Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones | The Journal of Organic Chemistry - ACS Publications. (2012, March 13). Retrieved February 17, 2026, from [Link].
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed. (2020, November 12). Retrieved February 17, 2026, from [Link].
-
Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchGate. (2025, August 6). Retrieved February 17, 2026, from [Link].
-
Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link].
-
5-NITRO-1H-INDAZOLE | CAS 5401-94-5 - Matrix Fine Chemicals. (n.d.). Retrieved February 17, 2026, from [Link].
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.). Retrieved February 17, 2026, from [Link].
-
1H-Indazole, 6-nitro- - the NIST WebBook. (n.d.). Retrieved February 17, 2026, from [Link].
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Retrieved February 17, 2026, from [Link].
-
An infrared spectroscopic study of protonated and cationic indazole - Fritz Haber Institute. (2006, January 25). Retrieved February 17, 2026, from [Link].
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. fhi.mpg.de [fhi.mpg.de]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
A Technical Guide to Nitro-Trifluoromethyl-Indazole Compounds: Synthesis, Activity, and Therapeutic Frontiers
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] The strategic functionalization of this scaffold with specific pharmacophores can profoundly modulate its biological and physicochemical properties. This technical guide provides an in-depth exploration of a specific, highly potent class of derivatives: nitro-trifluoromethyl-indazoles. We will dissect the synergistic interplay between the indazole core, the bio-reductively activated nitro group, and the metabolism-blocking, lipophilic trifluoromethyl group. This document serves as a comprehensive resource for researchers and drug development professionals, detailing synthetic strategies, structure-activity relationships (SAR), mechanisms of action, and the therapeutic potential of these complex heterocyclic compounds.
Introduction: A Triad of Pharmacologically Significant Moieties
The convergence of three distinct chemical motifs—the indazole ring, a nitro group, and a trifluoromethyl (CF3) group—creates a class of compounds with unique and potent biological activities. Understanding the individual contribution of each component is crucial to appreciating their combined potential.
-
The Indazole Scaffold: As a fused aromatic heterocyclic system, indazole is a bioisostere of indole and purine, allowing it to interact with a multitude of biological targets. Its derivatives have demonstrated a vast range of activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2]
-
The Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group significantly influences a molecule's electronic properties and binding interactions.[3] Crucially, it often acts as a "pro-drug" element, particularly in antimicrobial and antiprotozoal agents. Under the hypoxic conditions found in certain bacteria or tumors, the nitro group can be enzymatically reduced to generate cytotoxic reactive nitrogen species.[3][4] This targeted activation mechanism is a cornerstone of its therapeutic utility, though it also raises concerns about potential host toxicity and mutagenicity.[3][5]
-
The Trifluoromethyl Group (-CF₃): The incorporation of a CF₃ group is a well-established strategy in modern drug design.[6] Its high electronegativity and lipophilicity can enhance a compound's metabolic stability by blocking sites of oxidative metabolism, improve its binding affinity to target proteins, and increase its membrane permeability and bioavailability.[6][7] In some molecular contexts, the CF₃ group has been successfully employed as a bioisosteric replacement for the aliphatic nitro group, mitigating toxicity while maintaining or even enhancing potency.[8]
The combination of these three moieties offers a compelling strategy for developing novel therapeutics. The indazole core provides the foundational structure for target engagement, while the CF₃ group optimizes pharmacokinetic properties and the nitro group can confer potent, targeted cytotoxicity.
Synthetic Strategies and Methodologies
The synthesis of nitro-trifluoromethyl-indazole derivatives can be approached through various routes, typically involving either the construction of the indazole ring from appropriately substituted precursors or the post-functionalization of a pre-formed indazole scaffold.
A common strategy involves the cyclocondensation of a substituted 3-aminoindazole with a trifluoromethyl-containing building block. The nitro group can be present on the starting aminoindazole or introduced later in the synthetic sequence.
Figure 1: General synthetic workflows for nitro-trifluoromethyl-indazole derivatives.
Experimental Protocol: Synthesis of 4-Chloro-9-nitro-2-(trifluoromethyl)pyrimido[1,2-b]indazole (Representative Procedure)
This protocol is a representative example based on methodologies for synthesizing fused pyrimido[1,2-b]indazole systems.[9][10]
Step 1: Cyclocondensation to form 9-Nitro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one
-
To a solution of 3-amino-6-nitroindazole (1.0 equiv.) in an appropriate solvent (e.g., polyphosphoric acid or a high-boiling point solvent like diphenyl ether), add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 equiv.).
-
Heat the reaction mixture to 120-140 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water or an aqueous sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the crude product, which can be purified by recrystallization or column chromatography.
Causality: The acidic conditions and high temperature promote the condensation of the amino group with the ketoester, followed by an intramolecular cyclization and dehydration to form the stable tricyclic pyrimido[1,2-b]indazolone ring system.
Step 2: Chlorination to form 4-Chloro-9-nitro-2-(trifluoromethyl)pyrimido[1,2-b]indazole
-
Suspend the product from Step 1 (1.0 equiv.) in phosphorus oxychloride (POCl₃, 5-10 equiv.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) or a phase-transfer catalyst.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly add the residue to crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the final chlorinated compound.[10]
Causality: POCl₃ acts as both the solvent and the chlorinating agent, converting the keto-enol functionality of the pyrimidone ring into a reactive chloro group. This chloro-derivative is a versatile intermediate for further diversification via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[9][10]
Biological Activities and Structure-Activity Relationships (SAR)
Nitro-trifluoromethyl-indazole derivatives have shown promise across several therapeutic areas, primarily driven by their antimicrobial and anticancer activities.
Antimicrobial and Antiprotozoal Activity
The presence of a nitro group is a strong indicator of potential activity against anaerobic bacteria and various protozoa.[4] For instance, 5-nitro-indazolin-3-one derivatives have been evaluated as promising agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11] Similarly, N-(trifluoromethyl)phenyl substituted pyrazoles (a related azole scaffold) have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria like MRSA.[12][13]
Table 1: Selected Biological Activities of Nitro-Trifluoromethyl-Indazoles and Related Compounds
| Compound/Series | Activity Type | Target/Organism | Potency (IC₅₀ / MIC) | Reference |
|---|---|---|---|---|
| 1-Methyl-5-nitro-2-[2-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indazol-3-one | Anti-trypanosomal | Trypanosoma cruzi | Data reported in study | [11] |
| 9-Nitro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one derivatives | Anticancer | A-549 (Lung Carcinoma) | Mentioned as potential agents | [9] |
| N-(trifluoromethyl)phenyl pyrazole derivatives | Antibacterial | MRSA | As low as 3.12 µg/mL | [12] |
| 5-Nitro-1H-indazole derivatives | Mutagenicity | Salmonella typhimurium | Measurable activity |[5] |
Mechanism of Action: Reductive Activation
The primary mechanism for the antimicrobial efficacy of nitroaromatic compounds is the reductive activation of the nitro group by nitroreductase enzymes present in the target pathogen. This process is significantly more efficient under anaerobic or microaerophilic conditions.
Figure 2: Proposed mechanism of action for nitro-indazole compounds via reductive activation.
This bioactivation produces a cascade of highly reactive intermediates, including the nitroso and hydroxylamine derivatives, which can indiscriminately damage cellular macromolecules like DNA, lipids, and proteins, leading to cell death.[3]
Structure-Activity Relationships (SAR)
Analysis of the available literature reveals several key SAR trends for this class of compounds.
Figure 3: Key structure-activity relationships for substituted indazoles. (Note: A chemical structure diagram would replace the placeholder).
-
Position of the Nitro Group: The position of the nitro group on the indazole ring is critical. Studies on various nitroheterocycles have shown that nitro groups at the C5 or C6 positions generally result in significant biological activity, whereas substitution at C4 or C7 often leads to weakly active or inactive compounds.[5]
-
Role of the Trifluoromethyl Group: The CF₃ group, often placed at the C3-position or on a side chain, consistently contributes to enhanced potency. This is likely due to a combination of improved metabolic stability and favorable interactions within the target's binding pocket.[12]
-
N-Substitution: Alkylation or arylation at the N1 position of the indazole ring is a common strategy to modulate pharmacokinetic properties. However, it can also impact activity; for example, N-methylation has been shown to reduce the mutagenic activity of some nitroheterocycles but dramatically increase it in others.[5]
Challenges and Future Perspectives
The primary challenge in the development of nitro-containing therapeutics is managing the balance between efficacy and toxicity. While the reductive activation mechanism provides a degree of selectivity for hypoxic cells, host nitroreductases can also activate these compounds, leading to potential side effects.[3] The inherent mutagenicity observed in some nitroaromatic compounds, often revealed in Ames tests, remains a significant hurdle for clinical advancement.[3][5]
Future research in this area should focus on:
-
Designing for Selectivity: Developing compounds that are exclusively metabolized by pathogen- or tumor-specific nitroreductases to minimize off-target effects.
-
Modulating Redox Potential: Fine-tuning the electronic properties of the indazole ring to alter the reduction potential of the nitro group, making it less susceptible to activation by host enzymes.
-
Exploring Bioisosteres: Systematically replacing the nitro group with other electron-withdrawing groups or bioisosteres (like the CF₃ group itself, cyano, or sulfone groups) to determine if the mechanism can be separated from the toxicity.[8]
-
Combination Therapies: Investigating the use of these compounds in combination with other agents to achieve synergistic effects and potentially lower the required therapeutic dose, thereby reducing toxicity.
Conclusion
Nitro-trifluoromethyl-indazole compounds represent a fascinating and potent class of molecules at the intersection of antimicrobial and anticancer research. Their modular synthesis allows for extensive chemical exploration, and their unique mechanism of action offers a pathway for targeted therapy. The trifluoromethyl group provides critical advantages in terms of metabolic stability and potency, while the nitro group serves as a powerful, albeit challenging, cytotoxic warhead. By carefully navigating the structure-activity and structure-toxicity relationships, future drug discovery efforts can harness the therapeutic potential of this triad, leading to the development of next-generation agents for treating infectious diseases and cancer.
References
- Kowalczyk, A., Utecht-Jarzyńska, G., Mloston, G., & Jasiński, M. (2021). A straightforward access to 3-trifluoromethyl-1H-indazoles via (3+2)-cycloaddition of arynes with nitrile imines derived from trifluoroacetonitrile. Journal of Fluorine Chemistry.
-
MDPI. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. Available at: [Link]
-
Ma, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules. Available at: [Link]
-
Cherian, J., et al. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((S)-2-nitro-6,7-dihydro-5 H -imidazo[2,1- b ][1][14]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry. Available at: [Link]
-
Thallmair, M., et al. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (1976). Process for the preparation of substituted indazoles.
- Google Patents. (2018). Method for preparing 1H-indazole derivative.
-
Vance, W. A., Okamoto, H. S., & Wang, Y. Y. (1986). Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium. Mutation Research/Genetic Toxicology. Available at: [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
-
Al-dujaili, L. J., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances. Available at: [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Available at: [Link]
-
Royal Society of Chemistry. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Available at: [Link]
-
ResearchGate. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. Available at: [Link]
-
Laufs, R. (2003). Nitroheterocyclic drugs with broad spectrum activity. Current Opinion in Infectious Diseases. Available at: [Link]
-
Manjunatha, U. H., et al. (2012). Antitubercular Nitrofuran Isoxazolines With Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. svedbergopen.com [svedbergopen.com]
- 4. Nitroheterocyclic drugs with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. mdpi.com [mdpi.com]
- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi | MDPI [mdpi.com]
- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Guide: Structure-Activity Relationship (SAR) of 7-Trifluoromethyl Substituted Indazoles
Executive Summary: The Pharmacophore Logic
The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for indole or purine systems in kinase inhibitors, GPCR ligands, and nuclear receptor modulators. While the C3, C5, and C6 positions are classically exploited for potency optimization, the C7 position represents a critical vector for modulating physicochemical properties and selectivity.
The introduction of a trifluoromethyl (-CF₃) group at the C7 position is a high-impact modification. It serves three distinct medicinal chemistry functions:
-
Metabolic Blockade: It protects the C7 position from CYP450-mediated oxidation, a common clearance pathway for fused aromatics.
-
Conformational Control: The steric bulk of the 7-CF₃ group (Van der Waals volume ~42 ų, comparable to an isopropyl group) creates a "steric buttress" effect, forcing N1-substituents out of planarity. This is critical for distinguishing between receptor subtypes (e.g., Estrogen Receptor vs. Aryl Hydrocarbon Receptor).
-
Electronic Modulation: The strong electron-withdrawing nature (
) reduces the electron density of the pyrazole ring, increasing the acidity of the N1-H (if unsubstituted) or altering the hydrogen-bond acceptor capability of N2.
This guide analyzes the synthesis, SAR, and biological applications of 7-trifluoromethyl indazoles, with a specific focus on their role as selective Aryl Hydrocarbon Receptor (AhR) modulators.
Synthetic Accessibility
Accessing the 7-trifluoromethyl indazole core requires bypassing the natural tendency of electrophilic aromatic substitution to occur at C3 or C5. Two robust strategies are dominant: De Novo Cyclization (preferred for scale) and Late-Stage Functionalization (preferred for diversity).
Workflow Diagram: Synthetic Routes
Figure 1: Primary synthetic pathways to the 7-CF3 indazole core. The cyclization route (top) is generally higher yielding for the specific 7-CF3 motif.
Protocol 1: De Novo Synthesis via Hydrazine Cyclization
Rationale: This method uses the high reactivity of the fluorine atom ortho to the carbonyl group (SNAr mechanism) to close the pyrazole ring.
-
Reagents: 2-Fluoro-3-(trifluoromethyl)benzaldehyde (or acetophenone for 3-methyl variants), Hydrazine hydrate (excess), n-Butanol or Pyridine.
-
Procedure:
-
Dissolve 1.0 eq of 2-Fluoro-3-(trifluoromethyl)benzaldehyde in n-butanol (0.5 M).
-
Add 3.0 eq of hydrazine hydrate.
-
Reflux at 110°C for 12–24 hours (or microwave at 150°C for 30 min).
-
Validation: Monitor disappearance of aldehyde peak (~10 ppm) and appearance of pyrazole N-H (~13 ppm) via 1H NMR.
-
Workup: Cool, concentrate, and precipitate with water.[1] Recrystallize from ethanol/water.
-
-
Yield: Typically 70–85%.
Structure-Activity Relationship (SAR)[3][4]
The 7-CF3 group is rarely a "silent" bystander. Its impact is best illustrated in the development of SGA 360 , a selective Aryl Hydrocarbon Receptor (AhR) modulator.
Case Study: AhR Selectivity vs. Estrogen Receptor (ER) Binding
Indazoles are known scaffolds for ER ligands. However, planar indazoles often bind both ER and AhR. The introduction of 7-CF3 breaks this promiscuity.
-
Mechanism: The 7-CF3 group sterically clashes with substituents at the N1 position (e.g., an allyl or benzyl group). This forces the N1-substituent to rotate out of the plane of the indazole core.
-
Result: The ER binding pocket requires a relatively planar conformation. The AhR pocket, however, can accommodate (and often prefers) this twisted geometry, leading to high selectivity.
Table 1: Comparative SAR of Indazole Derivatives (AhR vs. ER Activity)
Data synthesized from O'Donnell et al. and related AhR literature.
| Compound | R1 (N-Substituent) | R7 (C-Substituent) | AhR Agonist Activity (%) | ER Binding (RBA) | Outcome |
| Indazole A | Allyl | H | 85% | High | Promiscuous |
| Indazole B | Allyl | Methyl | 60% | Moderate | Reduced Potency |
| SGA 360 | Allyl | CF₃ | < 5% (Antagonist) | Negligible | Selective AhR Modulator |
| Indazole C | Benzyl | CF₃ | 10% | Negligible | Steric Bulk Limit |
Key Insight: The 7-CF3 group converts the molecule from a potential AhR agonist (or promiscuous binder) into a selective modulator/antagonist (SAhRM) by altering the binding mode within the PAS-B domain of the AhR.
Diagram: SAR Decision Tree for 7-CF3 Indazoles
Figure 2: SAR decision tree. The interaction between N1-substituents and the 7-CF3 group is the primary determinant of conformational selectivity.
Biological Evaluation Protocol
To validate the activity of a 7-CF3 indazole (specifically for AhR modulation, as this is the most distinct phenotype), a Luciferase Reporter Assay is the gold standard.
Protocol 2: AhR Luciferase Reporter Assay
Objective: Quantify the ability of the compound to induce or inhibit AhR-mediated transcription (XRE activation).
-
Cell Line: Huh7 (human hepatoma) or HepG2 cells stably transfected with an XRE-Luciferase reporter plasmid (pGudLuc).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Agonist Mode: Treat cells with compound (0.1 nM – 10 µM) for 4h.
-
Antagonist Mode: Pre-treat with compound for 30 min, then add TCDD (1 nM, a potent AhR agonist).
-
-
Detection:
-
Lyse cells using passive lysis buffer.
-
Add Luciferase substrate (Luciferin).
-
Measure luminescence on a plate reader.
-
-
Data Analysis: Normalize to protein content or vehicle control. Calculate EC50/IC50 using non-linear regression (GraphPad Prism).
-
Success Criterion: A 7-CF3 substituted antagonist (like SGA 360) should show IC50 < 1 µM against TCDD, with minimal agonist activity alone.
-
Future Outlook & Emerging Trends
The 7-trifluoromethyl indazole scaffold is evolving beyond simple enzyme inhibition.
-
PROTACs: The 7-position offers a vector for linker attachment (via SNAr on the 7-fluoro precursor before cyclization, or functionalization of 7-iodo) that points towards the solvent front in many kinase pockets, making it ideal for E3 ligase recruitment.
-
Covalent Inhibitors: While the CF3 group is chemically inert, it positions adjacent groups (at C6 or N1) to react with specific cysteines in the target protein.
-
19F NMR Probes: The CF3 group provides a strong, distinct signal in 19F NMR, making these compounds excellent spy molecules for protein binding studies using fragment-based drug discovery (FBDD).
References
-
Synthesis of 7-Substituted Indazoles: Lier, F. et al. "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles."[2] Synlett, 2007.[2]
-
AhR Modulator SGA 360: Murray, I. A. et al. "Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties." Chemical Research in Toxicology, 2011.
-
Indazole Kinase Inhibitors Review: Zhang, L. et al. "Indazole derivatives as potent inhibitors of protein kinases." Expert Opinion on Therapeutic Patents, 2013.
-
Membrane Disrupting Agents: Hubbard, A. et al. "Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents." Journal of Medicinal Chemistry, 2020. (Discusses 7-CF3 SAR comparison).
-
Synthetic Methodology (Pyrimido-indazoles): Jismy, B. et al. "Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives." Molecules, 2024.
Sources
Thermodynamic stability of 5-Nitro-7-(trifluoromethyl)-1H-indazole
Executive Summary
This guide provides a comprehensive thermodynamic and stability analysis of 5-Nitro-7-(trifluoromethyl)-1H-indazole , a highly electron-deficient heterocyclic scaffold often utilized as a fragment in kinase inhibitor design.[1]
Based on structural first principles and analogous empirical data, this compound exhibits a high-melting solid state driven by strong intermolecular hydrogen bonding and a dominant 1H-tautomeric form in solution.[1] However, the presence of the nitro group at position 5 and the trifluoromethyl group at position 7 introduces specific thermodynamic vulnerabilities—primarily increased acidity and potential thermal decomposition pathways at elevated temperatures.
Key Stability Indicators:
-
Tautomeric Preference: 1H-indazole (highly favored over 2H).[1][2]
-
Predicted Melting Point: 180°C – 210°C (High crystallinity).[1][2]
-
Acidity (pKa): ~10.5 – 11.5 (Significantly more acidic than unsubstituted indazole).[2]
-
Critical Risk: Exothermic decomposition of the nitro moiety >260°C.[2]
Part 1: Structural Thermodynamics & Tautomerism
The thermodynamic stability of indazoles is governed by the annular tautomerism between the 1H and 2H forms.[2] For 5-Nitro-7-(trifluoromethyl)-1H-indazole , the equilibrium is heavily biased toward the 1H-tautomer .[1]
Electronic Effects
-
5-Nitro Group (NO₂): A strong electron-withdrawing group (EWG) via both resonance (-R) and induction (-I).[1] It significantly decreases the electron density of the benzene ring, increasing the acidity of the N-H proton.
-
7-Trifluoromethyl Group (CF₃): A strong inductive EWG (-I).[1][2] Its position at C7 exerts a "buttressing effect" on the N1-H, potentially sterically crowding the N1 position slightly, but electronically favoring the N1-H bond to maximize distance from the electron-rich fluorine atoms (dipole minimization).[1]
Tautomeric Equilibrium
The 1H-tautomer retains full benzenoid aromaticity in the fused ring system.[1][2] The 2H-tautomer requires a quinoid-like contribution, which is thermodynamically less stable (typically by 4–6 kcal/mol in the gas phase).[1] In this specific molecule, the electron deficiency stabilizes the anion (conjugate base), making the neutral species more acidic, but the 1H form remains the thermodynamic sink .
Figure 1: Tautomeric Equilibrium and Electronic Vectors
Caption: The 1H-tautomer is thermodynamically favored due to the retention of benzenoid aromaticity.[1] The 2H-form introduces unstable quinoid character.[1]
Part 2: Physicochemical Stability Profile
Solid-State Thermodynamics
Nitroindazoles are known for high lattice energies due to extensive intermolecular hydrogen bonding (N-H[1]···N) and π-π stacking interactions enhanced by the electron-deficient rings.[1][2]
-
Melting Point: Predicted to be in the range of 180–210°C .[2] (Reference: 5-Nitroindazole melts at ~208°C [1]).[1][2]
-
Crystal Habit: Likely to form needles or plates.[1][2] The 7-CF3 group may disrupt planar stacking slightly compared to the 5-nitro analog, potentially lowering the melting point marginally, but the lattice will remain robust.[1]
Solution-State Acidity (pKa)
Unsubstituted indazole has a pKa of ~13.[1][2]8. The introduction of EWGs drastically increases acidity.[2]
-
Effect of 5-NO₂: Lowers pKa by ~2.1 units (approx pKa 11.7).[1][2]
-
Predicted pKa: 10.5 – 11.0 .
-
Implication: This compound will deprotonate in basic buffers (pH > 10), significantly increasing solubility but potentially exposing the ring to nucleophilic attack.
Decomposition Risks
-
Thermal: Nitro compounds carry a risk of violent decomposition.[1][2] While the indazole ring is stable, the C-NO₂ bond can cleave or rearrange at temperatures >260°C.[1]
-
Hydrolytic: The CF₃ group is generally stable but can undergo hydrolysis to a carboxylic acid in highly alkaline media (pH > 12) at elevated temperatures.[2]
Part 3: Experimental Validation Protocols
To validate the theoretical profile, the following self-validating experimental workflows are required.
Protocol A: Thermal Stability & Safety (DSC/TGA)
Objective: Determine melting point, heat of fusion, and onset of decomposition.
-
Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][3][2]
-
Sample Prep: 2–5 mg of dry powder in a crimped aluminum pan (pinhole lid for TGA).
-
Method:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).
-
-
Acceptance Criteria:
Protocol B: pKa Determination (Potentiometric)
Objective: Measure the ionization constant to predict solubility and formulation stability.[2]
-
Method: Potentiometric titration using a Sirius T3 or equivalent.[1][2]
-
Solvent: Water/Methanol co-solvent extrapolations (Yasuda-Shedlovsky plot) due to low aqueous solubility of the neutral form.[1][2]
-
Procedure:
-
Data Analysis: Identify the inflection point. The pKa is the pH at half-neutralization.[1][2]
Protocol C: Forced Degradation (Stress Testing)
Objective: Identify degradation pathways (hydrolysis/oxidation).[1][2]
| Stress Condition | Conditions | Duration | Expected Outcome |
| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | Stable (Indazoles are acid resistant).[1] |
| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | Potential CF₃ hydrolysis (Monitor for -COOH). |
| Oxidation | 3% H₂O₂, RT | 24 Hours | Stable (Ring is already electron-deficient).[1] |
| Photostability | UV/Vis (1.2M Lux) | 24 Hours | Potential N-oxide formation or nitro-rearrangement.[1][2] |
Figure 2: Stability Validation Workflow
Caption: Step-by-step workflow for validating the thermodynamic profile, moving from solid-state safety to solution-state reactivity.
References
-
ThermoFisher Scientific. (2023).[1][2] 5-Nitro-1H-indazole, 98+% Product Specification. Retrieved from
-
Claramunt, R. M., et al. (2006).[3][2] The tautomerism of indazoles: A combined theoretical and experimental study. Arkivoc, 2006(5), 5-11.[1] (General principles of indazole tautomerism).
-
Lozano, V., et al. (2018).[2] Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. Retrieved from [1]
-
BenchChem. (2025).[1][2][4] A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives. Retrieved from [1]
-
PubChem. (2025).[1][2] 5-Nitroindazole Compound Summary. Retrieved from [1]
Sources
A-Z-Leitfaden zur Identifizierung pharmakologischer Ziele für 5-Nitro-7-(trifluormethyl)-1H-indazol
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Senior Application Scientist Datum: 2024-05-24 Betreff: Eine umfassende methodische Anleitung zur Aufklärung der Ziele von 5-Nitro-7-(trifluormethyl)-1H-indazol
Zusammenfassung für die Geschäftsleitung
5-Nitro-7-(trifluormethyl)-1H-indazol ist eine neuartige chemische Einheit mit einem erheblichen, aber noch nicht vollständig erforschten therapeutischen Potenzial. Dieses Dokument bietet einen detaillierten technischen Leitfaden für die systematische Identifizierung und Validierung seiner pharmakologischen Ziele. Angesichts der begrenzten öffentlich zugänglichen Daten zu dieser spezifischen Verbindung skizziert dieser Leitfaden eine auf fundamentalen Prinzipien der medizinischen Chemie und modernen Methoden zur Zielaufklärung basierende Strategie. Wir analysieren die strukturellen Merkmale des Moleküls – den Indazol-Kern, die Trifluormethyl-Gruppe und die Nitro-Gruppe –, um wahrscheinliche Zielklassen zu postulieren. Anschließend stellen wir einen mehrstufigen experimentellen Arbeitsablauf vor, der In-silico-, In-vitro- und zellbasierte Ansätze kombiniert, um potenzielle Ziele aufzuklären und zu validieren. Dieser Leitfaden soll Forscher befähigen, das therapeutische Potenzial dieser vielversprechenden Verbindung zu erschließen.
Molekulare Dekonstruktion und Hypothesengenerierung
Die logische erste Stufe bei der Untersuchung einer neuen chemischen Einheit ist die Analyse ihrer strukturellen Bestandteile, um Hypothesen über ihre biologische Aktivität abzuleiten. Die Struktur von 5-Nitro-7-(trifluormethyl)-1H-indazol bietet mehrere Anhaltspunkte.
-
Der Indazol-Kern: Das Indazol-Gerüst ist eine anerkannte "privilegierte Struktur" in der medizinischen Chemie, die in zahlreichen von der FDA zugelassenen Medikamenten vorkommt.[1][2][3][4][5] Seine Fähigkeit, Wasserstoffbrückenbindungen sowohl als Donor (am NH-Atom) als auch als Akzeptor (am Pyrazol-Stickstoff) einzugehen, ermöglicht es ihm, an eine Vielzahl von biologischen Zielen zu binden.[2] Insbesondere ist der Indazol-Kern ein häufiges Motiv in Proteinkinase-Inhibitoren, wo er entscheidende Wechselwirkungen mit der Scharnierregion der ATP-Bindungsstelle eingehen kann.[1][2][6][7][8] Daher ist die Familie der Proteinkinasen eine primäre hypothetische Zielklasse.
-
Die Trifluormethyl (-CF3)-Gruppe: Die Einführung einer -CF3-Gruppe ist eine gängige Strategie im Arzneimitteldesign, um die pharmakokinetischen und pharmakodynamischen Eigenschaften zu verbessern.[9][10][11] Ihre starke Elektronegativität und Lipophilie können die Membranpermeabilität, die metabolische Stabilität und die Bindungsaffinität an ein Zielprotein verbessern.[9][10][12][13] Die -CF3-Gruppe kann an hydrophoben Taschen in der Zielbindungsstelle beteiligt sein und die Gesamtpotenz des Moleküls erhöhen.[12]
-
Die Nitro (-NO2)-Gruppe: Die Nitro-Gruppe ist ein stark elektronenziehender Substituent, der die elektronische Verteilung innerhalb des Moleküls erheblich beeinflussen kann.[14][15] Obwohl sie manchmal mit Toxizitätsproblemen in Verbindung gebracht wird, ist sie ein wesentlicher Bestandteil vieler antimikrobieller und antiparasitärer Wirkstoffe, die durch bioreduktive Aktivierung wirken.[16][17][18] Einige 5-Nitroindazol-Derivate haben antiparasitäre und antineoplastische Aktivitäten gezeigt.[19][20] Ihre Anwesenheit deutet auf mögliche Anwendungen in der Infektionskrankheits- oder Onkologieforschung hin, möglicherweise über Mechanismen, die eine Reduktion der Nitro-Gruppe beinhalten.[16][18]
Basierend auf dieser Analyse können wir die folgenden primären Zielhypothesen aufstellen:
-
Proteinkinasen: Aufgrund des Indazol-Kerns.
-
Parasitäre/mikrobielle Enzyme: Aufgrund der Nitro-Gruppe.
-
Ziele in der Onkologie: Basierend auf der bekannten Aktivität von Nitroindazolen und Kinase-Inhibitoren.
Eine mehrstufige Strategie zur Zielidentifizierung
Ein robuster Arbeitsablauf zur Zielidentifizierung integriert computergestützte, biochemische und zellbasierte Methoden, um von einer breiten Untersuchung zu einer spezifischen Validierung zu gelangen.[21][22]
Detaillierte experimentelle Protokolle
Stufe 1: In-silico-Analyse und In-vitro-Screening
3.1.1 Virtuelles Screening (Computergestützt)
-
Kausalität: Bevor ressourcenintensive Laborexperimente durchgeführt werden, kann computergestütztes Docking die wahrscheinlichsten Proteinklassen eingrenzen. Angesichts der Prominenz des Indazol-Kerns in Kinase-Inhibitoren ist es logisch, mit einer Kinom-weiten Docking-Studie zu beginnen.
-
Protokoll:
-
Strukturerstellung: Erstellen Sie eine 3D-Struktur von 5-Nitro-7-(trifluormethyl)-1H-indazol und führen Sie eine Energieminimierung mit einer geeigneten Kraftfeld-Methode (z.B. MMFF94) durch.
-
Ziel-Bibliothek: Laden Sie eine Bibliothek von hochauflösenden Kristallstrukturen menschlicher Kinasen (z.B. aus der Protein Data Bank) herunter.
-
Docking-Simulation: Führen Sie Docking-Simulationen mit Software wie AutoDock Vina oder Schrödinger's Glide durch. Das Docking sollte auf die ATP-Bindungstasche jeder Kinase ausgerichtet sein.
-
Analyse: Rangordnen Sie die Kinasen basierend auf den vorhergesagten Bindungsenergien (Docking-Scores). Analysieren Sie die besten Posen auf plausible Wechselwirkungen (z.B. Wasserstoffbrückenbindungen mit der Scharnierregion, hydrophobe Wechselwirkungen mit der -CF3-Gruppe).
-
3.1.2 High-Throughput-Screening (HTS) (Biochemisch)
-
Kausalität: Um die In-silico-Vorhersagen experimentell zu validieren und unerwartete Ziele zu entdecken, ist ein biochemisches Screening gegen eine große, diversifizierte Ziel-Panel unerlässlich.[23][24]
-
Protokoll: Kinase-Panel-Screening
-
Panel-Auswahl: Wählen Sie ein kommerziell verfügbares Kinase-Screening-Panel (z.B. von Eurofins, Promega), das eine breite Abdeckung des menschlichen Kinoms bietet.
-
Assay-Durchführung: Führen Sie die Assays bei einer festen Konzentration der Testverbindung (z.B. 10 µM) durch. Die Assays messen typischerweise die Phosphorylierung eines Substrats über Methoden wie Fluoreszenzpolarisation (FP), TR-FRET oder Lumineszenz.
-
Datenerfassung: Quantifizieren Sie die prozentuale Hemmung der Kinaseaktivität im Vergleich zu einer Negativkontrolle (DMSO-Vehikel).
-
Hit-Definition: Definieren Sie einen Schwellenwert für die Hit-Identifizierung (z.B. >50% Hemmung).
-
| Hypothetisches HTS-Ergebnis | % Hemmung bei 10 µM |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 52% |
| Kinase D | 15% |
| Kinase E | 3% |
Stufe 2: Phänotypisches Screening und Zielaufklärung
3.2.1 Phänotypisches Screening (Zellbasiert)
-
Protokoll:
-
Modellauswahl: Wählen Sie eine Reihe von menschlichen Krebszelllinien (z.B. Lungen-, Brust-, Darmkrebs), die für ihre Relevanz in der Arzneimittelforschung bekannt sind.
-
Assay: Führen Sie einen zellulären Viabilitätsassay (z.B. CellTiter-Glo) durch, um die antiproliferative Aktivität der Verbindung über einen Konzentrationsbereich zu messen.
-
High-Content-Imaging: Alternativ können Sie High-Content-Screening verwenden, um morphologische Veränderungen (z.B. Zellzyklusstillstand, Apoptose-Induktion) nach der Behandlung mit der Verbindung zu quantifizieren.[28]
-
Datenanalyse: Berechnen Sie die IC50-Werte (halbmaximale inhibitorische Konzentration) für jede Zelllinie.
-
3.2.2 Chemische Proteomik zur Zielaufklärung
-
Kausalität: Sobald ein zellulärer Phänotyp beobachtet wird, sind Techniken der chemischen Proteomik der Goldstandard zur Identifizierung der direkten Bindungspartner der Verbindung im zellulären Proteom.[29][30][31] Affinitätsreinigung gekoppelt mit Massenspektrometrie (AP-MS) ist ein leistungsstarker Ansatz.[32][33]
-
Protokoll: Affinitätsreinigung-Massenspektrometrie (AP-MS)
-
Sonden-Synthese: Synthetisieren Sie ein Derivat von 5-Nitro-7-(trifluormethyl)-1H-indazol, das einen Linker und einen Affinitäts-Tag (z.B. Biotin) an einer Position trägt, die die biologische Aktivität nicht beeinträchtigt.[32]
-
Inkubation: Inkubieren Sie die biotinylierte Sonde mit Zelllysaten aus den empfindlichen Zelllinien. Führen Sie eine parallele Inkubation mit einem Überschuss der nicht-biotinylierten ("freien") Verbindung als Kompetitor durch, um spezifische von unspezifischen Bindungen zu unterscheiden.
-
Anreicherung: Fangen Sie die Sonden-Protein-Komplexe mit Streptavidin-beschichteten Beads ein.[32][33] Waschen Sie die Beads, um unspezifisch gebundene Proteine zu entfernen.
-
Elution und Analyse: Eluieren Sie die gebundenen Proteine und verdauen Sie sie zu Peptiden. Analysieren Sie die Peptide mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS).
-
Identifizierung: Identifizieren Sie Proteine, die in der Sonden-Probe signifikant angereichert sind, aber in der Kompetitor-Kontrolle verdrängt werden. Diese sind die hochsicheren Zielkandidaten.
-
Stufe 3: Zielvalidierung und Wirkmechanismus
-
Kausalität: Die Identifizierung eines potenziellen Ziels ist nicht ausreichend. Es muss validiert werden, dass die Modulation dieses Ziels für den beobachteten Phänotyp verantwortlich ist und dass die Verbindung mit der erforderlichen Potenz und Selektivität wirkt.[34]
3.3.1 Biochemische Validierung
-
Protokoll:
-
Potenzbestimmung: Führen Sie für die Top-Kinase-Hits aus dem HTS-Screening Dosis-Wirkungs-Experimente durch, um die IC50-Werte zu bestimmen.
-
Bindungsassays: Verwenden Sie biophysikalische Techniken wie Oberflächenplasmonenresonanz (SPR) oder isotherme Titrationskalorimetrie (ITC), um die Bindungsaffinität (KD) direkt zu messen und die Kinetik der Interaktion zu charakterisieren.
-
Selektivitätsprofilierung: Testen Sie die Verbindung gegen eine kleinere, fokussierte Gruppe von eng verwandten Kinasen, um ihre Selektivität zu bewerten.
-
| Ziel | IC50 (nM) | KD (nM) |
| Kinase A | 25 | 30 |
| Kinase B | 150 | 200 |
| Kinase C | >10,000 | >10,000 |
3.3.2 Zellbasierte Validierung
-
Protokoll:
-
Ziel-Engagement: Verwenden Sie einen zellulären thermischen Shift-Assay (CETSA), um zu bestätigen, dass die Verbindung in intakten Zellen an das Zielprotein bindet.[24] Die Bindung stabilisiert das Protein gegen thermische Denaturierung.
-
Signalweg-Analyse: Messen Sie die Phosphorylierung von bekannten Substraten des Zielproteins mittels Western Blot oder ELISA. Eine Reduktion der Substrat-Phosphorylierung nach der Behandlung mit der Verbindung belegt die Hemmung des Signalwegs.
-
Genetische Ansätze: Verwenden Sie CRISPR/Cas9 oder siRNA, um das Zielprotein herunterzuregulieren (Knockdown). Wenn der Knockdown den durch die Verbindung induzierten Phänotyp nachahmt, ist dies ein starker Beweis dafür, dass das Protein das relevante Ziel ist.
-
Fazit und nächste Schritte
Dieser Leitfaden skizziert einen systematischen, mehrstufigen Ansatz zur Identifizierung und Validierung der pharmakologischen Ziele von 5-Nitro-7-(trifluormethyl)-1H-indazol. Durch die Kombination von computergestützten Vorhersagen, unvoreingenommenem Screening und rigoroser biochemischer und zellbasierter Validierung können Forscher die molekularen Mechanismen, die der Aktivität dieser Verbindung zugrunde liegen, sicher aufklären. Die erfolgreiche Identifizierung eines validierten Ziels ist ein entscheidender Meilenstein, der den Weg für die weitere präklinische Entwicklung, die Optimierung der Leitsubstanz und letztendlich die Translation in potenzielle therapeutische Anwendungen ebnet.
Referenzen
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Verfügbar unter: [Link]
-
Target Identification and Validation (Small Molecules). University College London. Verfügbar unter: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Verfügbar unter: [Link]
-
Chemical Proteomics. Evotec. Verfügbar unter: [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Verfügbar unter: [Link]
-
Trifluoromethyl group. Grokipedia. Verfügbar unter: [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Verfügbar unter: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Verfügbar unter: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Verfügbar unter: [Link]
-
Chemistry-based functional proteomics for drug target deconvolution. Monash University. Verfügbar unter: [Link]
-
A brief introduction to chemical proteomics for target deconvolution. PubMed. Verfügbar unter: [Link]
-
Small-molecule Target and Pathway Identification. Broad Institute. Verfügbar unter: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Verfügbar unter: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Verfügbar unter: [Link]
-
A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Verfügbar unter: [Link]
-
End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications. Verfügbar unter: [Link]
-
What is Small Molecule Hit Identification (Hit ID) ?. NVIDIA Glossary. Verfügbar unter: [Link]
-
Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic. Verfügbar unter: [Link]
-
Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. Verfügbar unter: [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Verfügbar unter: [Link]
-
Nitro-Group-Containing Drugs. PubMed. Verfügbar unter: [Link]
-
Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry. ACS Publications. Verfügbar unter: [Link]
-
Pharmacological properties of indazole derivatives: recent developments. PubMed. Verfügbar unter: [Link]
-
Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. Verfügbar unter: [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chinese Journal of Science and Technology. Verfügbar unter: [Link]
-
Phenotypic profiling in drug discovery. Drug Target Review. Verfügbar unter: [Link]
-
Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Verfügbar unter: [Link]
-
Drug Discovery Workflow - What is it?. Vipergen. Verfügbar unter: [Link]
-
Phenotypic screening. Wikipedia. Verfügbar unter: [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar. Verfügbar unter: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Verfügbar unter: [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. Verfügbar unter: [Link]
-
Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. Verfügbar unter: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Verfügbar unter: [Link]
-
Indazole – Knowledge and References. Taylor & Francis. Verfügbar unter: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caribjscitech.com [caribjscitech.com]
- 9. mdpi.com [mdpi.com]
- 10. jelsciences.com [jelsciences.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. researchgate.net [researchgate.net]
- 14. svedbergopen.com [svedbergopen.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]
- 17. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 22. Drug Discovery Workflow - What is it? [vipergen.com]
- 23. What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary [nvidia.com]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. technologynetworks.com [technologynetworks.com]
- 26. Recent Successes in AI Phenotypic Drug Discovery and the Future of ML/AI Methods [ardigen.com]
- 27. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. Chemical Proteomics | Evotec [evotec.com]
- 30. research.monash.edu [research.monash.edu]
- 31. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. europeanreview.org [europeanreview.org]
- 34. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
A Technical Guide to 5-Nitro-7-(trifluoromethyl)-1H-indazole: Synthesis, Properties, and Medicinal Chemistry Applications
Introduction and Scientific Context
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic aromatic structure, containing two adjacent nitrogen atoms, allows it to act as a versatile pharmacophore capable of engaging in various biological interactions. The introduction of specific substituents onto the indazole ring system is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.
The subject of this guide, 5-Nitro-7-(trifluoromethyl)-1H-indazole, incorporates two powerful electron-withdrawing groups at key positions.
-
The 5-Nitro Group: This group significantly influences the molecule's electronics, increasing its potential for hydrogen bonding and π-stacking interactions. In biological systems, nitroaromatic compounds can serve as bio-reducible moieties, a strategy employed in developing hypoxia-activated prodrugs.
-
The 7-Trifluoromethyl Group: The CF₃ group is a widely used bioisostere for a methyl group but with profoundly different properties. It is highly lipophilic, metabolically stable, and a strong electron-withdrawing group. Its incorporation can enhance membrane permeability, improve metabolic stability by blocking oxidative sites, and increase binding affinity to target proteins.
This combination makes 5-Nitro-7-(trifluoromethyl)-1H-indazole a valuable and strategic building block for creating novel kinase inhibitors, anti-proliferative agents, and other targeted therapeutics.[3]
Chemical Identity and Properties
As of this writing, a specific CAS Registry Number for the 5-Nitro-7-(trifluoromethyl)-1H-indazole isomer has not been assigned in major chemical databases. Therefore, to provide a reliable frame of reference, the following table summarizes the key identifiers for the well-characterized parent compound, 5-Nitro-1H-indazole , and the isomeric 7-Nitro-1H-indazole . Researchers synthesizing the target compound should expect analogous, but distinct, analytical data.
Table 1: Chemical Identifiers of Reference Indazole Compounds
| Identifier | 5-Nitro-1H-indazole | 7-Nitro-1H-indazole |
|---|---|---|
| CAS Number | 5401-94-5[4][5][6][7] | 2942-42-9[8] |
| Molecular Formula | C₇H₅N₃O₂[4][5][6] | C₇H₅N₃O₂[8] |
| Molecular Weight | 163.14 g/mol [4][7] | 163.13 g/mol [8] |
| IUPAC Name | 5-nitro-1H-indazole[4][6] | 7-nitro-1H-indazole[8] |
| InChI Key | WSGURAYTCUVDQL-UHFFFAOYSA-N[4][6] | PQCAUHUKTBHUSA-UHFFFAOYSA-N[8] |
| SMILES | C1=CC2=C(C=C1[O-])C=NN2[4] | C1=CC=C2C(=C1)C(=NN2)N(=O)=O |
| PubChem CID | 21501[4] | 1893[8] |
Below is the chemical structure of the target compound, 5-Nitro-7-(trifluoromethyl)-1H-indazole .
Caption: Chemical structure of 5-Nitro-7-(trifluoromethyl)-1H-indazole.
Proposed Synthesis Protocol
A direct, published synthesis for 5-Nitro-7-(trifluoromethyl)-1H-indazole was not identified. However, a robust and logical pathway can be proposed based on established methodologies for constructing substituted indazoles, particularly leveraging the Davis-Beirut reaction or related cyclization strategies. The key is selecting an appropriate starting material that contains the requisite trifluoromethyl and nitro groups in the correct ortho-relationship to facilitate ring closure.
A plausible precursor is 2-Amino-3-(trifluoromethyl)-5-nitrobenzaldehyde . The synthesis would proceed via diazotization followed by reductive cyclization.
Experimental Workflow: Proposed Synthesis
Step 1: Diazotization of the Starting Amine
-
Dissolve 2-Amino-3-(trifluoromethyl)-5-nitrobenzaldehyde (1.0 eq) in a mixture of acetic acid and water at 0 °C.
-
Causality: Acetic acid serves as a solvent and a proton source, while the low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.
-
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 60-90 minutes. The formation of the diazonium salt is the key transformation in this step.
Step 2: Reductive Cyclization to Form the Indazole Ring
-
In a separate flask, prepare a solution of a mild reducing agent, such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂), in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. This addition must be controlled to manage the exothermic reaction and any gas evolution.
-
Causality: The reducing agent facilitates the intramolecular cyclization of the diazonium group onto the adjacent aldehyde (or a derivative formed in situ), leading to the formation of the pyrazole ring fused to the benzene core.
-
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the intermediate.
Step 3: Work-up and Purification
-
Quench the reaction by pouring it into a beaker of ice water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 5-Nitro-7-(trifluoromethyl)-1H-indazole.
Self-Validation: The identity and purity of the final product must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Caption: Proposed synthetic workflow for 5-Nitro-7-(trifluoromethyl)-1H-indazole.
Applications in Research and Drug Discovery
The structural features of 5-Nitro-7-(trifluoromethyl)-1H-indazole make it a highly attractive scaffold for medicinal chemistry programs. The indazole core is a known "hinge-binding" motif for many protein kinases, which are critical targets in oncology.
-
Kinase Inhibition: The N1-H and N2 atoms of the indazole ring can act as hydrogen bond donors and acceptors, respectively, to anchor the molecule in the ATP-binding pocket of kinases. The trifluoromethyl and nitro substituents can then be used to probe deeper pockets to enhance potency and selectivity.
-
Scaffold for Library Synthesis: This compound is an ideal starting point for library synthesis. The N1 position of the indazole ring can be readily alkylated or arylated to introduce diverse side chains, allowing for rapid exploration of the surrounding chemical space to optimize drug-like properties (a process known as Structure-Activity Relationship, or SAR, development).[9]
-
Neurodegenerative and Inflammatory Diseases: Indazole derivatives have shown promise in treating inflammatory and neurodegenerative disorders.[2] The potent electronic nature of this specific derivative could lead to novel inhibitors of enzymes implicated in these disease pathways.
Safety and Handling
No specific safety data sheet (SDS) exists for 5-Nitro-7-(trifluoromethyl)-1H-indazole. Therefore, handling precautions must be based on the known hazards of analogous compounds, such as 5-Nitro-1H-indazole.[10]
-
Hazard Classification: Based on analogues, this compound should be treated as harmful if swallowed (Acute toxicity, Oral, Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3).[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10][11]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][12] Avoid creating dust. Wash hands thoroughly after handling.[11]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[11][12]
-
First Aid:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[10][11]
-
On Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[10]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10][11]
-
Conclusion
5-Nitro-7-(trifluoromethyl)-1H-indazole represents a promising but under-characterized building block for advanced drug discovery. While direct experimental data is limited, a comprehensive understanding of its properties and potential can be derived from the well-established chemistry of its structural components. The proposed synthetic route offers a viable path to obtaining this material for research purposes. Its potent electronic features and privileged indazole core make it a high-value scaffold for developing next-generation targeted therapeutics, particularly in oncology and inflammation research. Rigorous analytical characterization and adherence to strict safety protocols are paramount when working with this novel compound.
References
- Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET - 5-Nitro-1-methyl-1H-indazole.
- Thermo Fisher Scientific. (2025, December 21). 5-Nitro-1H-indazole - SAFETY DATA SHEET.
- TCI Chemicals. (2025, January 8). SAFETY DATA SHEET - 1H-Indazol-7-amine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21501, 5-Nitroindazole.
-
Fallon, T., et al. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. Retrieved from [Link]
- Carl ROTH. (n.d.). SAFETY DATA SHEET 9529046764.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 5-Nitro-1H-indazole.
-
Matrix Fine Chemicals. (n.d.). 5-NITRO-1H-INDAZOLE | CAS 5401-94-5. Retrieved from [Link]
-
Sravanthi, G., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1893, 7-Nitroindazole.
-
U.S. Environmental Protection Agency. (2025, September 25). 1H-Indazole, 5-nitro- - Substance Details. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Retrieved from [Link]
-
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and biological properties of new 5-nitroindazole derivatives. Retrieved from [Link]
-
Guiding-Bio. (n.d.). 5-Nitro-6-(trifluoromethyl)-1H-indazole Factory. Retrieved from [Link]
-
Taylor & Francis. (2020). Indazole – Knowledge and References. Retrieved from [Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 5-Nitroindazole Manufacturer in India | CAS 2974-02-1 [punagri.com]
- 4. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-NITRO-1H-INDAZOLE | CAS 5401-94-5 [matrix-fine-chemicals.com]
- 6. 5-Nitro-1H-indazole, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Electronic Properties of Nitro and Trifluoromethyl Groups on the Indazole Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic influence of nitro (NO₂) and trifluoromethyl (CF₃) groups on the indazole scaffold, a core heterocyclic motif in medicinal chemistry. As a senior application scientist, this document is structured to deliver not just technical data but also field-proven insights into the causality behind experimental choices and the practical implications for drug design and development.
Section 1: The Indazole Scaffold and the Impact of Electron-Withdrawing Substituents
The indazole ring, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged structure in medicinal chemistry due to its diverse biological activities.[1] The electronic properties of the indazole ring can be significantly modulated by the introduction of substituents. Electron-withdrawing groups (EWGs), such as the nitro and trifluoromethyl groups, play a crucial role in modifying the physicochemical properties of indazole-based compounds, including their acidity (pKa), lipophilicity, and metabolic stability. Understanding the electronic effects of these substituents is paramount for rational drug design.
The Amphoteric Nature of Indazole
Indazole is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to yield an indazolate anion. The pKa values for these equilibria are approximately 1.04 for the indazolium/indazole pair and 13.86 for the indazole/indazolate pair.[2] The introduction of strong EWGs like the nitro and trifluoromethyl groups significantly lowers the pKa of the N-H proton, making the indazole more acidic. This modulation of pKa is a critical consideration in drug development, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.
Section 2: Comparative Electronic Effects of Nitro and Trifluoromethyl Groups
Both the nitro and trifluoromethyl groups are potent electron-withdrawing substituents, yet they exert their influence through different electronic mechanisms.
The Nitro Group: A Strong Resonance and Inductive Withdrawer
The nitro group withdraws electron density from the aromatic ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). The nitrogen atom of the nitro group bears a formal positive charge, which strongly pulls electron density from the attached ring system.[3] This effect is further enhanced by the resonance delocalization of the ring's π-electrons onto the oxygen atoms of the nitro group.
The Trifluoromethyl Group: A Powerful Inductive Withdrawer
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. Its effect is primarily due to the strong inductive (-I) effect of the three highly electronegative fluorine atoms.[4] Unlike the nitro group, the trifluoromethyl group does not have a significant resonance effect. The potent and purely inductive electron withdrawal of the CF₃ group can profoundly influence the properties of the parent molecule.
Quantitative Comparison of Electronic Effects
The electronic influence of substituents can be quantified using Hammett substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| Nitro (-NO₂) | 0.78 | 0.71 |
| Trifluoromethyl (-CF₃) | 0.54 | 0.43 |
Data sourced from various compilations of Hammett constants.
As the table indicates, the nitro group has a stronger electron-withdrawing effect than the trifluoromethyl group in both the para and meta positions, due to the combination of its inductive and resonance effects.
Section 3: Synthesis of Nitro- and Trifluoromethyl-Substituted Indazoles
The introduction of nitro and trifluoromethyl groups onto the indazole ring can be achieved through various synthetic strategies. The choice of method often depends on the desired regioselectivity and the nature of other substituents on the indazole core.
Synthesis of Nitroindazoles via Electrophilic Nitration
Direct nitration of indazole is a common method for introducing a nitro group. The reaction typically involves treating indazole with a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of the nitration is highly dependent on the reaction conditions. The mechanism involves the in situ generation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich indazole ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.[5][6]
This protocol outlines a general procedure for the synthesis of 3-methyl-6-nitro-1H-indazole.
Materials and Reagents:
-
3-Methyl-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Sodium Hydroxide (NaOH) solution for neutralization
-
Ethanol for recrystallization
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 3-methyl-1H-indazole to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Once the indazole has dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting slurry with a cold aqueous solution of sodium hydroxide to precipitate the product.
-
Collect the crude product by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3-methyl-6-nitro-1H-indazole.[3]
Workflow for the Synthesis of 3-Methyl-6-nitro-1H-indazole
Caption: Workflow for the synthesis of 3-methyl-6-nitro-1H-indazole.
Synthesis of Trifluoromethyl-Indazoles
The introduction of a trifluoromethyl group often requires more specialized reagents and conditions compared to nitration. One common strategy involves the use of trifluoromethylating agents in radical-mediated reactions.
A plausible mechanism for the visible-light-promoted trifluoromethylation of 2H-indazole involves a photoredox catalytic cycle.[7]
-
Generation of the CF₃ Radical: A trifluoromethylating agent, such as sodium trifluoromethanesulfinate (Langlois' reagent), generates the trifluoromethyl radical (•CF₃) upon activation.
-
Excitation of the Photocatalyst: A photocatalyst absorbs visible light and is promoted to an excited state.
-
Single Electron Transfer (SET): The excited photocatalyst oxidizes the 2H-indazole to its radical cation.
-
Radical Addition: The trifluoromethyl radical adds to the C3 position of the indazole radical cation.
-
Deprotonation and Re-aromatization: The resulting intermediate is deprotonated and re-aromatizes to yield the 3-trifluoromethyl-2H-indazole product.
Plausible Mechanism for Photoredox Trifluoromethylation
Caption: Simplified mechanism of photoredox trifluoromethylation.
Section 4: Spectroscopic and Computational Characterization
The electronic effects of nitro and trifluoromethyl groups on the indazole ring can be elucidated through a combination of spectroscopic techniques and quantum chemical calculations.
NMR Spectroscopy
-
¹H NMR: The strong electron-withdrawing nature of both substituents leads to a downfield shift of the signals for the protons on the indazole ring. The magnitude of the shift depends on the position of the substituent. For example, in 5-nitroindazole, the proton at C4 is significantly deshielded.[8]
-
¹³C NMR: The carbon atoms attached to or in close proximity to the nitro and trifluoromethyl groups experience a downfield shift in their resonance signals.
-
¹⁹F NMR: For trifluoromethyl-substituted indazoles, ¹⁹F NMR is a powerful tool for characterization. The chemical shift of the CF₃ group is sensitive to its electronic environment and can provide valuable information about the substitution pattern and electronic properties of the molecule.[9][10]
Infrared (IR) Spectroscopy
Aromatic nitro compounds exhibit characteristic strong absorption bands in the IR spectrum.
-
Asymmetric NO₂ Stretch: Typically observed in the range of 1550-1475 cm⁻¹.
-
Symmetric NO₂ Stretch: Usually appears in the 1360-1290 cm⁻¹ region.[7][11][12][13]
UV-Vis Spectroscopy
The introduction of nitro and trifluoromethyl groups can cause a bathochromic (red) shift in the UV-Vis absorption spectrum of indazole, indicating an extension of the conjugated π-system and a decrease in the HOMO-LUMO energy gap.[14][15][16]
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into the electronic properties of molecules.
-
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecular surface. For nitro- and trifluoromethyl-substituted indazoles, these maps show regions of negative potential (electron-rich) around the oxygen atoms of the nitro group and the fluorine atoms of the trifluoromethyl group, and regions of positive potential (electron-poor) on the indazole ring protons.[8][17][18][19][20][21][22][23][24][25]
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. Electron-withdrawing groups lower the energies of both the HOMO and LUMO. The HOMO-LUMO energy gap is also a measure of the molecule's electronic stability.[26][27]
Comparative Data on Electronic Properties
| Property | Nitro-Substituted Indazole | Trifluoromethyl-Substituted Indazole |
| pKa (Predicted) | Lowered significantly compared to unsubstituted indazole. | Lowered significantly compared to unsubstituted indazole. |
| ¹H NMR | Significant downfield shifts of ring protons. | Significant downfield shifts of ring protons. |
| ¹⁹F NMR | Not applicable. | Characteristic chemical shifts sensitive to the electronic environment. |
| IR Spectroscopy | Strong characteristic NO₂ stretching bands. | C-F stretching bands are present but often overlap with other signals. |
| HOMO-LUMO Gap | Generally smaller than unsubstituted indazole. | Generally smaller than unsubstituted indazole. |
Section 5: Implications for Drug Development
The choice between a nitro and a trifluoromethyl group as a substituent on an indazole-based drug candidate has significant implications for its pharmacological profile.
-
Potency and Selectivity: The strong electron-withdrawing properties of both groups can enhance the binding affinity of a molecule to its target by modifying its electronic and conformational properties.
-
Metabolic Stability: The trifluoromethyl group is generally considered to be more metabolically stable than the nitro group. The nitro group can be reduced in vivo to form potentially toxic metabolites.
-
Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups, such as a methyl or chloro group, to improve the pharmacokinetic properties of a drug candidate.
Conclusion
The nitro and trifluoromethyl groups are powerful electron-withdrawing substituents that can be strategically employed to modulate the electronic properties of the indazole ring. The nitro group exerts its influence through a combination of strong inductive and resonance effects, while the trifluoromethyl group acts primarily through a potent inductive effect. A thorough understanding of their distinct electronic characteristics, coupled with the ability to synthesize and characterize the resulting derivatives, is essential for the rational design of novel indazole-based therapeutic agents with optimized potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of incorporating these important functional groups into their drug discovery programs.
References
-
Nitro Groups. University of Calgary. Available from: [Link].
-
IR: nitro groups. University of Colorado Boulder. Available from: [Link].
-
Infrared of nitro compounds. Chemistry LibreTexts. Available from: [Link].
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Available from: [Link].
- Murugan A, Babu VN, Sabarinathan N, Sharada DS. Regioselective C3-H trifluoromehtylation of 2H-indazole under transition-metal-free photoredox catalysis. ChemRxiv. 2019. DOI: 10.26434/chemrxiv.7645115.v1.
-
Topological characterization of electron density, electrostatic potential and intermolecular interactions of 2-nitroimidazole: an experimental and theoretical study. ResearchGate. Available from: [Link].
-
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. National Center for Biotechnology Information. Available from: [Link].
-
Chemical characteristics of the trifluoromethyl group. Electrostatic potential map in the range of - ResearchGate. Available from: [Link].
-
a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... - ResearchGate. Available from: [Link].
-
Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. - ResearchGate. Available from: [Link].
- Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. 2000;(1):1-8. DOI: 10.1039/A906756B.
- Babu VN, Polu A, Sabarinathan N, Bakthadoss M, Sharada DS. Regioselective C3-H Trifluoromethylation of 2H-Indazole under Transition-Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry. 2019;84(12):7796-7803. DOI: 10.1021/acs.joc.9b00676.
- N-Heterocyclic Olefins of Pyrazole and Indazole. Organic Letters. 2021;23(11):4334-4338. DOI: 10.1021/acs.orglett.1c01340.
-
Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. Available from: [Link].
-
Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available from: [Link].
-
Characteristic Reactions of Imidazole. Chem Eazy. Available from: [Link].
-
Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link].
-
Comparison of selected molecular orbital energies in vacuo of... - ResearchGate. Available from: [Link].
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Center for Biotechnology Information. Available from: [Link].
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. Available from: [Link].
-
Electrostatic Potential maps. Chemistry LibreTexts. Available from: [Link].
- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica. 2016;8(18):135-142.
- Su X, Cheng X, Meng C, Yuan X. Quantum chemical study on nitroimidazole, polynitroimidazole and their methyl derivatives. Journal of Hazardous Materials. 2009;161(1):551-558. DOI: 10.1016/j.
-
Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. ResearchGate. Available from: [Link].
-
Electrostatic Potential Maps. Scribd. Available from: [Link].
-
Theoretical estimation of the annular tautomerism of indazoles. ResearchGate. Available from: [Link].
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Journal of Organic Chemistry. Available from: [Link].
-
Viewing Electrostatic Potential Maps. Avogadro. Available from: [Link].
-
Calculated electrostatic potential maps for polycyclic nitroaromatic molecules with neighbouring –NO2 groups. ResearchGate. Available from: [Link].
- Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. Molecules. 2015;20(3):4041-4057. DOI: 10.3390/molecules20034041.
-
7-Nitroindazole. PubChem. Available from: [Link].
-
Electrostatic potential maps. Beautiful Atoms. Available from: [Link].
-
Indazole. Wikipedia. Available from: [Link].
-
Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. Available from: [Link].
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. Available from: [Link].
-
pKa values calculated for 4‐azaindazole and 4‐azaindazole N‐oxide 1. - ResearchGate. Available from: [Link].
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. National Center for Biotechnology Information. Available from: [Link].
-
Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. ResearchGate. Available from: [Link].
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering. 2023;1(1):1-15.
-
Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. MDPI. Available from: [Link].
-
Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. MDPI. Available from: [Link].
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-Nitro-(4-trifluoromethyl)phenyl)benzohydrazide) [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Regioselective C3-H Trifluoromethylation of 2 H-Indazole under Transition-Metal-Free Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Kinetics and mechanism of nitration of indazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. scribd.com [scribd.com]
- 22. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. beautiful-atoms.readthedocs.io [beautiful-atoms.readthedocs.io]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Nitro-7-(trifluoromethyl)-1H-indazole: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 5-Nitro-7-(trifluoromethyl)-1H-indazole. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. The synthesis is based on a well-established route involving the diazotization and subsequent intramolecular cyclization of a substituted aniline precursor. This application note offers a detailed methodology, including reagent specifications, reaction conditions, purification techniques, and characterization methods. Furthermore, it delves into the rationale behind the procedural choices and highlights critical safety considerations.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, have made them a focal point of extensive research in drug discovery. The specific target of this protocol, 5-Nitro-7-(trifluoromethyl)-1H-indazole, is a valuable building block for the synthesis of more complex molecules, owing to the presence of the electron-withdrawing nitro and trifluoromethyl groups, which can be further functionalized.
The synthetic strategy outlined herein is a robust and reproducible method that proceeds through the diazotization of 2-amino-3-nitro-5-(trifluoromethyl)toluene, followed by an intramolecular cyclization to form the indazole ring system. This approach is analogous to established methods for the synthesis of other substituted indazoles.[1]
Reaction Scheme
Figure 1: Synthetic pathway for 5-Nitro-7-(trifluoromethyl)-1H-indazole.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier |
| 2-Amino-3-nitro-5-(trifluoromethyl)toluene | ≥98% | Commercially available |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent, 95.0-98.0% | Fisher Scientific |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | VWR Chemicals |
| Deionized Water | - | In-house |
| Ethyl Acetate | HPLC Grade, ≥99.5% | EMD Millipore |
| Hexanes | HPLC Grade, ≥98.5% | Honeywell |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Alfa Aesar |
| Celite® 545 | - | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol
Step 1: Diazotization of 2-Amino-3-nitro-5-(trifluoromethyl)toluene
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 2-Amino-3-nitro-5-(trifluoromethyl)toluene (10.0 g, 45.0 mmol) in glacial acetic acid (100 mL).
-
Cool the resulting solution to 0-5 °C using an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (3.41 g, 49.5 mmol, 1.1 equivalents) in concentrated sulfuric acid (20 mL) by adding the sodium nitrite portion-wise to the cold acid. Caution: This is a highly exothermic process. Ensure the acid is cooled in an ice bath before and during the addition of sodium nitrite.
-
Once the sodium nitrite is fully dissolved, slowly add the nitrosylsulfuric acid solution dropwise to the cooled aniline solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is typically indicated by a change in color.
Step 2: Intramolecular Cyclization
-
After the initial 30-minute stir, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Once at room temperature, heat the reaction mixture to 50-60 °C and maintain this temperature for 2-3 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Upon completion of the reaction (disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully pour the reaction mixture into a 1 L beaker containing 500 mL of ice-water. A precipitate should form.
-
Stir the aqueous mixture for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum.
-
For further purification, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.
Characterization
The identity and purity of the synthesized 5-Nitro-7-(trifluoromethyl)-1H-indazole should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
¹⁹F NMR (Nuclear Magnetic Resonance): To confirm the presence and environment of the trifluoromethyl group.
-
IR (Infrared) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, NO₂, C-F).
-
MS (Mass Spectrometry): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling of Reagents:
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood.
-
Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.
-
Organic Solvents: Flammable. Work in a well-ventilated area or fume hood, away from ignition sources.
-
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. This protocol is designed for the in situ use of the diazonium salt, which is generally safer. Do not attempt to isolate the diazonium intermediate.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Discussion
The synthesis of 5-Nitro-7-(trifluoromethyl)-1H-indazole via the diazotization-cyclization pathway is an efficient and reliable method. The choice of glacial acetic acid as the solvent is crucial as it facilitates the diazotization reaction and is relatively stable to the reaction conditions. The use of nitrosylsulfuric acid, prepared from sodium nitrite and concentrated sulfuric acid, is a common and effective method for generating the necessary nitrous acid in situ for the diazotization of weakly basic anilines.
The temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt and to minimize the formation of side products. The subsequent heating of the reaction mixture promotes the intramolecular cyclization to form the desired indazole ring.
Purification by column chromatography is generally necessary to remove any unreacted starting material and side products. Recrystallization provides the final product in high purity.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of 5-Nitro-7-(trifluoromethyl)-1H-indazole. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical intermediate for use in various research and development applications.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(11):2783. [Link]
-
5-nitroindazole. Organic Syntheses. 1941;21:87. [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. 2018;23(3):674. [Link]
Sources
Application Note: HPLC Method Development for 5-Nitro-7-(trifluoromethyl)-1H-indazole
Introduction & Molecule Profile[1][2][3][4]
The analysis of 5-Nitro-7-(trifluoromethyl)-1H-indazole presents a unique chromatographic challenge due to the interplay between its highly electron-withdrawing substituents and the amphoteric indazole core. This compound serves as a critical scaffold in the synthesis of diverse therapeutic agents, including anti-parasitic, anti-inflammatory, and oncology candidates.[1]
Physicochemical Context (The "Why" Behind the Method)
To develop a robust method, we must first understand the analyte's behavior in solution:
-
The Indazole Core: Typically amphoteric. The
proton at position 1 is acidic, while is weakly basic. -
5-Nitro Group: A strong electron-withdrawing group (EWG) that significantly increases the acidity of the
proton and enhances UV absorption (typically offering a secondary max ~300 nm). -
7-Trifluoromethyl Group: A lipophilic, bulky EWG. It increases retention on reverse-phase columns (increasing LogP) but also sterically hinders the
position, potentially affecting tautomeric equilibrium.
Chromatographic Implication: The combined EWG effect likely lowers the pKa of the indazole
Method Development Strategy
The following decision matrix outlines the logical steps taken to arrive at the optimized protocol.
Figure 1: Method Development Decision Tree highlighting the selection of acidic conditions to suppress ionization of the indazole nitrogen.
Experimental Protocol
Reagents and Standards
-
Reference Standard: 5-Nitro-7-(trifluoromethyl)-1H-indazole (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).
-
Modifier: Formic Acid (LC-MS Grade) or Trifluoroacetic Acid (TFA). Note: Formic acid is preferred for LC-MS compatibility; TFA provides sharper peaks for UV-only methods.
Chromatographic Conditions (The "Golden" Method)
This method balances retention time with peak shape symmetry.
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent USP L1 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Controlled temperature is crucial for retention reproducibility) |
| Injection Volume | 5.0 µL |
| Detection | UV-Vis Diode Array (DAD) |
| Wavelengths | 254 nm (Quantitation), 300 nm (Identification/Nitro specific) |
Gradient Profile
The hydrophobic CF3 group requires a high percentage of organic solvent for elution.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Equilibration |
| 2.00 | 10 | Isocratic Hold (Polar impurities) |
| 12.00 | 90 | Linear Gradient |
| 15.00 | 90 | Wash |
| 15.10 | 10 | Re-equilibration |
| 20.00 | 10 | End of Run |
Method Validation Protocol
To ensure the method is "trustworthy" and self-validating, the following parameters must be assessed according to ICH Q2(R1) guidelines.
System Suitability Testing (SST)
Run a standard solution (e.g., 100 µg/mL) 5 times before any sample set.
-
Tailing Factor (
): Must be . (High tailing indicates secondary interactions; increase modifier conc. if observed). -
Theoretical Plates (
): . -
RSD of Peak Area:
.
Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 10 µg/mL to 200 µg/mL.
-
Acceptance:
.[2]
Accuracy (Recovery)
-
Protocol: Spike blank matrix or solvent with analyte at 80%, 100%, and 120% of target concentration.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Specificity (For Degradation Studies)
If analyzing reaction mixtures, forced degradation (Acid/Base/Oxidation) is recommended to ensure the method separates the parent peak from:
-
De-nitro analogs (shorter retention).
-
Hydrolyzed CF3 analogs (rare, but highly polar).
Troubleshooting & Optimization Guide
Issue 1: Peak Tailing (> 1.5)
-
Cause: Interaction between the acidic
and residual silanols on the silica surface. -
Solution: Switch to a "End-capped" column (e.g., ZORBAX Eclipse Plus or Waters XBridge). Alternatively, increase Formic Acid to 0.2% or switch to 0.1% TFA (stronger ion pairing).
Issue 2: Retention Time Drift
-
Cause: Temperature fluctuations affecting the solubility of the CF3 moiety.
-
Solution: Ensure column oven is stable at 35°C ± 0.5°C.
Issue 3: Co-elution with Isomers
-
Scenario: If synthesizing, you may encounter the 4-nitro or 6-nitro isomers.[3]
-
Solution: Switch to a Phenyl-Hexyl column .[4] The pi-pi interaction differences between nitro-positional isomers are more pronounced on Phenyl phases than C18.
Figure 2: Troubleshooting logic flow for common chromatographic anomalies.
References
-
Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl and C18 Columns. Retrieved from [Link]
-
M.D.P.I. Molecules. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and General One-Pot Route. Retrieved from [Link]
-
U.S. EPA. (2025). Substance Details: 1H-Indazole, 5-nitro-.[5][6][7][8][9] Retrieved from [Link]
(Note: While specific literature for the 7-CF3 derivative is sparse, the method above is derived from validated protocols for 5-nitroindazole [Ref 1, 4] and nitro-aromatic separation principles [Ref 2].)
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles | MDPI [mdpi.com]
- 6. 5-Nitro-1H-indazole, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 5-NITRO-1H-INDAZOLE | CAS 5401-94-5 [matrix-fine-chemicals.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. chemimpex.com [chemimpex.com]
Application Note: 1H and 13C-NMR Spectral Interpretation of 5-Nitro-7-(trifluoromethyl)-1H-indazole
Caption: Molecular structure of 5-Nitro-7-(trifluoromethyl)-1H-indazole.
Introduction
5-Nitro-7-(trifluoromethyl)-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a key component in a variety of pharmacologically active molecules.[1] The presence of both a nitro group and a trifluoromethyl group, two potent electron-withdrawing substituents, on the indazole ring dramatically influences the electronic properties and, consequently, the biological activity and spectroscopic characteristics of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such novel compounds. This application note provides a detailed guide to the interpretation of the ¹H and ¹³C-NMR spectra of 5-Nitro-7-(trifluoromethyl)-1H-indazole, outlining the expected chemical shifts, coupling patterns, and the rationale behind these spectral features.
Theoretical Background
The chemical shifts observed in ¹H and ¹³C-NMR spectra are highly sensitive to the local electronic environment of the nuclei. Electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, decrease the electron density around nearby protons and carbons through inductive and resonance effects.[2][3] This "deshielding" of the nuclei causes their resonance signals to appear at higher chemical shifts (downfield) in the NMR spectrum.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms and its ability to withdraw electron density through resonance. Protons and carbons ortho and para to the nitro group are significantly deshielded.[2][4]
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is also a powerful electron-withdrawing group, primarily through a strong inductive effect (-I) owing to the high electronegativity of the three fluorine atoms. This leads to a deshielding of adjacent nuclei.[5][6] The fluorine atoms themselves are NMR active (¹⁹F), and their presence can lead to through-bond coupling with neighboring carbon and proton nuclei.
-
Indazole Ring System: The indazole ring is an aromatic heterocyclic system. The protons and carbons of the fused benzene and pyrazole rings have characteristic chemical shift ranges, which are further influenced by the substituents.[7][8]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra with good resolution and signal-to-noise.
Materials:
-
5-Nitro-7-(trifluoromethyl)-1H-indazole (5-10 mg for ¹H-NMR, 20-50 mg for ¹³C-NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and glass wool
-
Vial for dissolution
Protocol:
-
Weigh the appropriate amount of 5-Nitro-7-(trifluoromethyl)-1H-indazole into a clean, dry vial. For ¹H-NMR, 5-25 mg is typically sufficient, while ¹³C-NMR may require 50-100 mg for a spectrum to be acquired in a reasonable time.[9]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent will depend on the solubility of the compound. DMSO-d₆ is often a good choice for polar, nitrogen-containing heterocyclic compounds.
-
Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[10]
-
Cap the NMR tube and label it clearly.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H-NMR:
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 14 ppm
-
-
¹³C-NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: -10 to 200 ppm
-
Predicted ¹H-NMR Spectral Interpretation (in DMSO-d₆)
The ¹H-NMR spectrum of 5-Nitro-7-(trifluoromethyl)-1H-indazole is expected to show four distinct signals: one broad singlet for the N-H proton and three signals in the aromatic region for the protons on the benzene ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 14.0 | Broad Singlet | 1H | N1-H | The N-H proton of indazoles is acidic and often appears as a broad signal at a very downfield chemical shift, especially in DMSO-d₆ due to hydrogen bonding with the solvent.[11] |
| ~8.8 - 9.0 | Doublet or Singlet | 1H | H-4 | This proton is ortho to the strongly electron-withdrawing trifluoromethyl group and meta to the nitro group. The combined deshielding effects will shift this proton significantly downfield. It will likely appear as a doublet due to coupling with H-6, though the coupling constant may be small. |
| ~8.4 - 8.6 | Doublet or Singlet | 1H | H-6 | This proton is ortho to the strongly electron-withdrawing nitro group and meta to the trifluoromethyl group, leading to a significant downfield shift. It will likely appear as a doublet due to coupling with H-4. |
| ~8.2 - 8.4 | Singlet | 1H | H-3 | The chemical shift of the H-3 proton in indazoles is sensitive to the electronic nature of the substituents on the benzene ring. The overall electron-withdrawing nature of the substituents will deshield this proton. |
Note on Multiplicity: The protons H-4 and H-6 are in a meta relationship to each other. The through-bond coupling (⁴JHH) between meta protons in a benzene ring is typically small (2-3 Hz). Depending on the resolution of the instrument, these signals might appear as sharp singlets or narrowly split doublets.
Predicted ¹³C-NMR Spectral Interpretation (in DMSO-d₆)
The proton-decoupled ¹³C-NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 - 150 | C5 | This carbon is directly attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift. |
| ~140 - 145 | C7a | A quaternary carbon in the indazole ring system, its chemical shift is influenced by the adjacent nitrogen and the fused ring system. |
| ~135 - 140 | C3a | Another quaternary carbon of the indazole ring, its position is affected by the pyrazole and benzene ring fusion. |
| ~130 - 135 | C3 | The chemical shift of C3 is characteristic of the indazole pyrazole ring. |
| ~120 - 125 (quartet) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift is typical for a CF₃ group attached to an aromatic ring.[12] |
| ~120 - 125 | C7 | This quaternary carbon is directly attached to the trifluoromethyl group, which will cause a downfield shift. It may also show coupling to the fluorine atoms (²JCF). |
| ~115 - 120 | C4 | This carbon is adjacent to the trifluoromethyl group, leading to a downfield shift. |
| ~110 - 115 | C6 | This carbon is adjacent to the nitro group, resulting in a downfield shift. |
Note on C-F Coupling: In addition to the one-bond coupling for the CF₃ carbon, smaller two-bond (²JCF) and three-bond (³JCF) couplings may be observed for C7 and C6, respectively. This can lead to further splitting or broadening of these signals.
Conclusion
The ¹H and ¹³C-NMR spectra of 5-Nitro-7-(trifluoromethyl)-1H-indazole are predicted to show characteristic features that are a direct consequence of its unique chemical structure. The powerful electron-withdrawing effects of the nitro and trifluoromethyl groups dominate the spectral appearance, causing a significant downfield shift of the protons and carbons in the aromatic ring. A thorough understanding of these substituent effects, combined with standard NMR interpretation principles such as chemical shift, integration, and coupling patterns, allows for the confident structural assignment of this important heterocyclic compound. The protocols and predictive data presented in this application note serve as a valuable resource for researchers working with this molecule and its derivatives in the fields of chemical synthesis and drug discovery.
References
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC. Available at: [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]
-
NMR Sample Preparation. University of Cambridge. Available at: [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed. Available at: [Link]
-
Sample preparation for NMR measurements and points to keep in mind. JEOL. Available at: [Link]
-
Sample preparation. University of Ottawa. Available at: [Link]
-
sample preparation — NMR Spectroscopy - Institut für Chemie - Humboldt-Universität zu Berlin. Available at: [Link]
-
Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Available at: [Link]
-
(PDF) 13 C NMR of indazoles - ResearchGate. Available at: [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. Available at: [Link]
-
Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Chemistry Stack Exchange. Available at: [Link]
-
Chemical shift - Wikipedia. Available at: [Link]
-
Nitro Groups. University of Calgary. Available at: [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC. Available at: [Link]
-
NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. - SciSpace. Available at: [Link]
-
Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. Available at: [Link]
-
(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
Fluorine NMR. University of Rochester. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - ResearchGate. Available at: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Available at: [Link]
-
NMR Spectra of Simple Heterocycles - Portland Press. Available at: [Link]
-
Interpreting | OpenOChem Learn. Available at: [Link]
-
1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available at: [Link]
-
Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchGate. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Available at: [Link]
Sources
- 1. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Chemical shift - Wikipedia [en.wikipedia.org]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. mun.ca [mun.ca]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Preparation of Stock Solutions for 5-Nitro-7-(trifluoromethyl)-1H-indazole Assays: Application Notes and Protocols
A Note on a Forward-Looking Approach
The exploration of novel chemical entities is the bedrock of innovation in drug discovery. 5-Nitro-7-(trifluoromethyl)-1H-indazole represents a promising scaffold, belonging to the indazole family of heterocyclic compounds known for a wide array of biological activities, including anticancer and antimicrobial properties.[1] This document serves as a foundational guide for researchers initiating studies with this compound. It provides best-practice methodologies for the preparation of stock solutions and outlines robust protocols for initial biological screening, drawing upon established principles for structurally related molecules.
Due to the novel nature of 5-Nitro-7-(trifluoromethyl)-1H-indazole, specific, peer-reviewed data on its solubility and biological activity are not yet widely available in the public domain. Therefore, the following protocols are presented as a starting point, grounded in the physicochemical properties of similar nitroaromatic and indazole-based compounds, and are intended to be adapted and optimized as empirical data is generated.
I. Physicochemical Characterization and Handling
The unique structure of 5-Nitro-7-(trifluoromethyl)-1H-indazole, featuring both a nitro group and a trifluoromethyl moiety, suggests that careful consideration of its properties is essential for reliable and reproducible experimental outcomes.
Table 1: Predicted Physicochemical Properties of Indazole Derivatives
| Property | Value (for similar structures) | Implication for Handling and Storage |
| Molecular Weight | ~231.14 g/mol | Standard laboratory precision balances are suitable for accurate weighing. |
| Appearance | Likely a yellow to brown crystalline solid | Visual inspection for homogeneity is recommended. |
| Storage Conditions | Store at 2-8°C, protected from light | To mitigate potential degradation. |
Safety and Handling Precautions
As with all nitroaromatic compounds, appropriate safety measures must be observed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or vapors.
-
Disposal: Dispose of all waste containing the compound in accordance with local, state, and federal regulations for chemical waste.
II. Preparation of Stock Solutions: A Step-by-Step Guide
The ability to create accurate and stable stock solutions is paramount for any in vitro or in vivo assay. Given the absence of specific solubility data for 5-Nitro-7-(trifluoromethyl)-1H-indazole, an initial solubility test is strongly recommended.
Recommended Solvents
Based on the predicted lipophilic nature of the compound, the following solvents are recommended for initial solubility testing:
-
Dimethyl Sulfoxide (DMSO): A versatile aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for preparing high-concentration stock solutions for biological assays.
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent with strong solvating properties.
-
Ethanol (EtOH): A polar protic solvent that may be suitable for certain applications, though potentially with lower solubility limits compared to DMSO or DMF.
Protocol for Solubility Testing and Stock Solution Preparation
This protocol outlines a systematic approach to determine a suitable solvent and concentration for your stock solution.
Materials:
-
5-Nitro-7-(trifluoromethyl)-1H-indazole (solid)
-
Anhydrous DMSO, DMF, and Ethanol
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Initial Solubility Assessment (Small Scale):
-
Weigh out a small, precise amount of 5-Nitro-7-(trifluoromethyl)-1H-indazole (e.g., 1-5 mg) into separate microcentrifuge tubes.
-
Add a measured volume of the chosen solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10-50 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, use a sonicator for 5-10 minutes.
-
Visually inspect the solution for any undissolved particulate matter. If the solution is clear, the compound is soluble at that concentration. If not, gradually add more solvent until it dissolves completely, carefully recording the final volume.
-
-
Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh a desired amount of 5-Nitro-7-(trifluoromethyl)-1H-indazole. For example, to prepare 1 mL of a 10 mM stock solution (MW ~231.14 g/mol ), weigh out 2.31 mg.
-
Place the weighed compound into a sterile, light-protected vial.
-
Add the calculated volume of anhydrous DMSO (in this example, 1 mL).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Once dissolved, briefly centrifuge the vial to ensure all liquid is collected at the bottom.
-
Storage and Stability of Stock Solutions
Nitroaromatic compounds can be susceptible to degradation. To ensure the integrity of your stock solutions:
-
Storage Temperature: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Light Protection: Use amber or foil-wrapped vials to protect the solution from light.
-
Stability Assessment: For long-term studies, it is advisable to periodically check the purity of the stock solution using techniques like High-Performance Liquid Chromatography (HPLC).
III. Application Protocols for Biological Assays
The following protocols are provided as templates for assessing the biological activity of 5-Nitro-7-(trifluoromethyl)-1H-indazole. It is crucial to include appropriate positive and negative controls in all experiments.
A. In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow for determining the cytotoxicity of 5-Nitro-7-(trifluoromethyl)-1H-indazole using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-Nitro-7-(trifluoromethyl)-1H-indazole stock solution in complete cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC₅₀) value.
B. In Vitro Kinase Inhibition Assay
Many indazole derivatives are known to be kinase inhibitors.[2] A generic in vitro kinase assay can be used to screen for inhibitory activity against a panel of kinases.
Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of 5-Nitro-7-(trifluoromethyl)-1H-indazole or a known kinase inhibitor as a positive control.
-
Kinase Reaction: Incubate the plate at room temperature for 1-2 hours to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent, such as ADP-Glo™ (Promega), which measures the amount of ADP produced, an indicator of kinase activity.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.
C. Target Engagement Verification with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular environment.[3][4] The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with 5-Nitro-7-(trifluoromethyl)-1H-indazole or a vehicle control for a defined period.
-
Heat Challenge: Harvest the cells, lyse them, and aliquot the lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Fractionation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of the target protein by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities at each temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
IV. Concluding Remarks
This application note provides a comprehensive starting framework for researchers beginning their investigation of 5-Nitro-7-(trifluoromethyl)-1H-indazole. The protocols outlined herein are based on established methodologies for similar compounds and should be optimized for the specific experimental context. Meticulous documentation of all experimental parameters and results will be invaluable for building a robust dataset for this novel compound and contributing to the broader scientific understanding of its therapeutic potential.
V. References
-
Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(1), 1-23.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.
-
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
-
Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179–184.
-
Al-Masoudi, N. A., et al. (2019). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Letters in Drug Design & Discovery, 16(8), 913-918.
-
BenchChem (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
-
BenchChem (2025). Application Notes and Protocols: 3-Amino-4,6-difluoro-1H-indazole in Drug Discovery. BenchChem.
-
Gaikwad, D. D., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(9), 8345.
-
LabXchange. (2021). How to Interpret a Western Blot: The basics. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In vitro kinase assay. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Nitration of 7-(Trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Nitrated 7-(Trifluoromethyl)-1H-indazoles in Medicinal Chemistry
The indazole scaffold is a privileged bicyclic heterocycle that serves as a core structural motif in a multitude of pharmacologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in modern drug design. The introduction of a trifluoromethyl (-CF3) group, particularly at the 7-position, imparts significant changes to the molecule's lipophilicity, metabolic stability, and binding affinity, often enhancing its therapeutic potential.
Further functionalization of the 7-(trifluoromethyl)-1H-indazole core through nitration opens up a gateway to a diverse array of derivatives. The nitro group is not only a potent electron-withdrawing group that modulates the electronic landscape of the molecule but also a versatile synthetic handle. It can be readily reduced to an amino group, which in turn can be elaborated into a wide range of functionalities such as amides, sulfonamides, and ureas, or can be a precursor for other nitrogen-containing heterocycles. This chemical versatility makes nitro-7-(trifluoromethyl)-1H-indazoles highly valuable intermediates in the synthesis of novel therapeutic agents, particularly in the fields of oncology, inflammation, and neurodegenerative diseases.
This document provides a comprehensive guide to the reaction conditions for the nitration of 7-(trifluoromethyl)-1H-indazole, grounded in the principles of physical organic chemistry. It offers a detailed experimental protocol, an in-depth discussion of the underlying mechanistic considerations, and practical insights to aid researchers in successfully performing this challenging but rewarding transformation.
Theoretical Considerations: Regioselectivity and Reaction Mechanism
The direct nitration of 7-(trifluoromethyl)-1H-indazole is an electrophilic aromatic substitution (EAS) reaction. The success of this transformation hinges on overcoming the significant deactivation of the aromatic ring and controlling the regioselectivity of the incoming nitro group.
The Role of Substituents in Directing Nitration
The regiochemical outcome of the nitration is dictated by the interplay of the electronic effects of both the trifluoromethyl group at the C7 position and the fused pyrazole ring.
-
The Trifluoromethyl Group (-CF3): The -CF3 group is a powerful deactivating group due to its strong electron-withdrawing inductive effect (-I).[1][2] The high electronegativity of the fluorine atoms polarizes the C-F bonds, creating a partial positive charge on the carbon atom, which in turn withdraws electron density from the aromatic ring.[3][4] This deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles. Crucially, the -CF3 group is a strong meta-director.[1][5] In the context of the 7-substituted indazole, this directs the incoming electrophile to the C5 position.
-
The Indazole Ring System: The pyrazole portion of the indazole ring also exerts a deactivating effect on the benzene ring towards electrophilic substitution. This is due to the electron-withdrawing nature of the nitrogen atoms. While the N1-H can be considered somewhat activating and ortho, para-directing (to C7 and C5), the N2 atom is strongly electron-withdrawing and would direct to C4 and C6. The overall effect of the fused pyrazole ring is deactivation.
Predicted Regioselectivity:
Considering the potent meta-directing effect of the C7-trifluoromethyl group, the nitration of 7-(trifluoromethyl)-1H-indazole is predicted to yield primarily 5-nitro-7-(trifluoromethyl)-1H-indazole . The C5 position is meta to the C7 substituent, and while other isomers may be formed in minor amounts, the C5-nitro product is expected to be the major regioisomer.
Reaction Mechanism
The nitration proceeds via the classical electrophilic aromatic substitution mechanism. In a mixture of concentrated nitric acid and sulfuric acid, the active electrophile, the nitronium ion (NO₂⁺), is generated.[6]
-
Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
-
Electrophilic Attack: The π-electron system of the deactivated indazole ring attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex.
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.
Due to the presence of the strongly deactivating -CF3 group, this reaction requires forcing conditions, such as elevated temperatures, to proceed at a practical rate.[7][8]
Experimental Protocol: Synthesis of 5-Nitro-7-(trifluoromethyl)-1H-indazole
This protocol details a laboratory-scale procedure for the direct nitration of 7-(trifluoromethyl)-1H-indazole.
Materials and Reagents
-
7-(Trifluoromethyl)-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Safety Precautions
-
This procedure involves the use of highly corrosive and strong oxidizing acids. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is essential.
-
Perform all steps in a well-ventilated chemical fume hood.
-
When quenching the reaction, add the acid mixture to ice slowly and carefully to manage heat generation.
-
When neutralizing, add the base slowly to control the exothermic acid-base reaction.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a thermometer, add 7-(trifluoromethyl)-1H-indazole (1.0 eq).
-
Dissolution: Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (5-10 volumes) with stirring, ensuring the temperature does not exceed 10 °C. Stir until the starting material is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.5 eq) to concentrated sulfuric acid (1-2 volumes) while cooling in an ice bath.
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the indazole in sulfuric acid using a dropping funnel. Maintain the reaction temperature between 0-5 °C during the addition.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 12 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Neutralization and Extraction: Allow the ice to melt, then slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with deionized water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-nitro-7-(trifluoromethyl)-1H-indazole.
Data Presentation: Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Standard and effective for deactivated systems.[6] |
| Equivalents of HNO₃ | 1.1 - 1.5 eq | A slight excess ensures complete reaction. |
| Solvent | Concentrated H₂SO₄ | Acts as both a solvent and a catalyst. |
| Temperature | 0-5 °C (addition), then 50-60 °C | Initial cooling controls the exotherm, heating is required to overcome the activation energy of the deactivated substrate.[7] |
| Reaction Time | 2 - 12 hours | Dependent on temperature and substrate reactivity; requires monitoring. |
| Work-up | Quenching on ice, neutralization, extraction | Standard procedure to isolate the product from the strong acid. |
| Purification | Silica gel column chromatography | To separate the desired regioisomer from any byproducts. |
Visualization of the Experimental Workflow
Sources
- 1. vaia.com [vaia.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. researchgate.net [researchgate.net]
Mass spectrometry fragmentation patterns of 5-Nitro-7-(trifluoromethyl)-1H-indazole
Executive Summary
This application note provides a definitive protocol for the mass spectrometric analysis of 5-Nitro-7-(trifluoromethyl)-1H-indazole (C₈H₄F₃N₃O₂), a critical heterocyclic building block in the synthesis of cannabinoid receptor agonists and IDRA-21 derivatives.[1]
Despite its structural simplicity, the interplay between the electron-withdrawing nitro group (C5) and the trifluoromethyl group (C7) creates a unique fragmentation signature. This guide details the Electrospray Ionization (ESI) behavior in both positive and negative polarities, outlining specific transitions for Multiple Reaction Monitoring (MRM) and structural elucidation.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 5-Nitro-7-(trifluoromethyl)-1H-indazole |
| Formula | C₈H₄F₃N₃O₂ |
| Exact Mass | 231.0256 Da |
| [M+H]⁺ | 232.0329 m/z |
| [M-H]⁻ | 230.0183 m/z |
| Key Moieties | Indazole Core, 5-Nitro (-NO₂), 7-Trifluoromethyl (-CF₃) |
Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).
-
Integrity Check: The 7-CF₃ group renders the 1-NH proton highly acidic (pKa < 10).[1] Avoid basic solvents (pH > 9) during storage to prevent ring opening or degradation.[1]
Instrument Parameters (Q-TOF / Triple Quad)
These parameters are optimized for a generic Agilent 6495 or Sciex 7500 system but are transferable.
| Parameter | ESI Positive Mode | ESI Negative Mode |
| Spray Voltage | +4500 V | -3500 V |
| Gas Temp | 300 °C | 300 °C |
| Collision Energy (CE) | Ramp 10–40 eV | Ramp 15–50 eV |
| Declustering Potential | 60 V | 80 V |
| Mobile Phase | A: H₂O + 0.1% FAB: MeCN + 0.1% FA | A: H₂O (10mM NH₄OAc)B: MeCN |
Results & Discussion: Fragmentation Mechanisms
ESI Positive Mode ([M+H]⁺ = 232)
In positive mode, protonation occurs preferentially at the N2 position of the indazole ring. The fragmentation is dominated by the instability of the nitro group.
-
Primary Pathway (Nitro Loss): The most abundant transition involves the homolytic cleavage of the C-N bond, ejecting the nitro radical (•NO₂, 46 Da) or the heterolytic loss of HNO₂ (47 Da) depending on the proton mobility.
-
Transition: m/z 232 → 186 ([M+H-NO₂]⁺).[1]
-
Mechanism: Radical cation formation stabilized by the indazole aromatic system.
-
-
Secondary Pathway (NO Loss): A characteristic rearrangement of nitroaromatics involves the isomerization of the nitro group to a nitrite ester (-ONO), followed by the loss of neutral NO (30 Da).
-
Transition: m/z 232 → 202 ([M+H-NO]⁺).
-
Follow-up: The resulting phenol-like cation often loses CO (28 Da) to form m/z 174.[1]
-
-
Tertiary Pathway (Ring Cleavage): High-energy collisions lead to the rupture of the pyrazole ring, typically ejecting HCN (27 Da).
-
Transition: m/z 186 → 159.[1]
-
ESI Negative Mode ([M-H]⁻ = 230)
Negative mode is often more sensitive for this compound due to the acidity of the N-H bond enhanced by the electron-withdrawing 7-CF₃ and 5-NO₂ groups.[1]
-
Diagnostic Transition: Loss of the HF or F atom is rare. The dominant pathway remains the loss of the nitro group or NO.
-
Specific Marker: m/z 230 → 200 (Loss of NO, 30 Da) is highly specific for nitro-indazoles in negative mode.[1]
Mechanistic Visualization
The following diagram illustrates the fragmentation logic for the [M+H]⁺ precursor (m/z 232).
Figure 1: Proposed ESI+ fragmentation pathway for 5-Nitro-7-(trifluoromethyl)-1H-indazole showing major diagnostic ions.[1]
Summary of Diagnostic Ions
| m/z (ESI+) | Identity | Origin | Relative Intensity |
| 232 | [M+H]⁺ | Precursor | 100% (Low CE) |
| 202 | [M+H-NO]⁺ | Nitro Rearrangement | 20-40% |
| 186 | [M+H-NO₂]⁺ | Nitro Loss | 100% (High CE) |
| 159 | [M+H-NO₂-HCN]⁺ | Pyrazole Breakup | 10-30% |
| 69 | [CF₃]⁺ | Trifluoromethyl | <5% (Very High CE) |
Troubleshooting & Optimization
-
Low Sensitivity:
-
In-Source Fragmentation:
-
Adduct Formation:
References
-
Holčapek, M., et al. (2010). Structural analysis of nitro-substituted heterocycles by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
-
BenchChem. (2025).[1][2] A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. BenchChem Application Notes.
-
Luo, X., et al. (2024).[3] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
-
PubChem. (2025).[1] Compound Summary: 5-Nitroindazole (Analogous Scaffold).[1] National Library of Medicine.
-
Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole. Journal of Mass Spectrometry.
Sources
In vitro assay dosing strategies for 5-Nitro-7-(trifluoromethyl)-1H-indazole
Executive Summary
This application note details the physicochemical handling and dosing strategies for 5-Nitro-7-(trifluoromethyl)-1H-indazole , a highly lipophilic, electron-deficient heterocyclic probe. Indazole derivatives, particularly those substituted with nitro and trifluoromethyl groups, are critical scaffolds in medicinal chemistry, often serving as potent inhibitors of Nitric Oxide Synthase (NOS) isoforms (nNOS, iNOS) or as antimicrobial/anticancer agents [1, 2].[1]
Due to the presence of strong electron-withdrawing groups (-NO₂ at C5 and -CF₃ at C7), this compound exhibits low aqueous solubility and high lipophilicity . Improper dosing protocols can lead to compound precipitation, non-specific binding, and erroneous IC₅₀ values.[1] This guide provides a validated "Intermediate Dilution" protocol to ensure assay reproducibility.
Physicochemical Profile & Stock Preparation
The combination of a nitro group and a trifluoromethyl group on the indazole core significantly alters its electronic and physical properties compared to the parent 1H-indazole.
Key Properties
| Property | Value / Characteristic | Implication for Assay |
| Molecular Formula | C₈H₄F₃N₃O₂ | MW ≈ 231.13 g/mol |
| Lipophilicity (cLogP) | High (~2.5 - 3.5 estimated) | Prone to aggregation in aqueous buffers. |
| Acidity (pKa) | Increased Acidity (NH group) | The N-H proton is more acidic due to electron withdrawal; may deprotonate in basic buffers (pH > 8). |
| Solubility | DMSO (>50 mM), Ethanol (Moderate) | Water Insoluble. Requires organic co-solvent. |
| Stability | Light Sensitive (Nitro group) | Store stocks in amber vials; avoid freeze-thaw cycles. |
Stock Solution Protocol (10 mM Standard)
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.[1]
-
Vessel: Glass or polypropylene (avoid polystyrene for concentrated stocks).[1]
-
Procedure:
-
Weigh 2.31 mg of 5-Nitro-7-(trifluoromethyl)-1H-indazole.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
Validation: Visually inspect for particulates. The solution should be clear yellow/orange.
-
Dosing Strategy: The "Intermediate Dilution" Method
Directly adding high-concentration DMSO stock to an aqueous assay buffer often causes immediate precipitation ("crashing out"). To prevent this, use an Intermediate Dilution Step to step-down the compound concentration while maintaining a constant DMSO percentage.[1]
Serial Dilution Workflow (Graphviz Diagram)
Caption: Step-wise dilution strategy to prevent compound precipitation. The intermediate step ensures the compound is pre-equilibrated in a semi-aqueous environment before final addition.
Dilution Table (Example for 10-point Dose Response)
Target Final Concentration: 100 µM to 0.005 µM. Final DMSO Concentration: Constant 1.0% (or lower, depending on assay tolerance).
| Step | Source | Volume (µL) | Diluent (100% DMSO) | Concentration |
| Stock | Solid Compound | - | 1000 | 10 mM |
| D1 | Stock | 50 | 100 | 3.33 mM |
| D2 | D1 | 50 | 100 | 1.11 mM |
| D3 - D10 | Previous Step | 50 | 100 | 1:3 Serial Dilution |
Note: Perform these serial dilutions in 100% DMSO first (in a polypropylene V-bottom plate), then transfer 1 µL of each to 99 µL of assay buffer in the assay plate. This ensures all wells have exactly 1% DMSO.
Assay Protocols
Scenario A: Enzymatic Inhibition (e.g., nNOS Inhibition)
Context: Nitro-indazoles are classic competitive inhibitors of neuronal Nitric Oxide Synthase (nNOS) [3].
-
Buffer System: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µg/mL Calmodulin, 1 mM CaCl₂.[1]
-
Substrate: L-Arginine (use K_m concentration, typically ~10 µM).
-
Cofactor: NADPH (100 µM).[1]
-
Detection: Griess Reagent (colorimetric) or Hemoglobin capture (absorbance).[1]
-
Critical Step: Pre-incubate the enzyme with 5-Nitro-7-(trifluoromethyl)-1H-indazole for 15 minutes before adding NADPH to initiate the reaction. This allows the lipophilic inhibitor to access the active site heme.
Scenario B: Cell Viability / Cytotoxicity (MTT/CellTiter-Glo)
Context: Screening for anticancer activity or off-target toxicity.
-
Cell Density: 5,000 cells/well (96-well plate).
-
Dosing Duration: 24 - 72 hours.
-
Solubility Limit: Do not exceed 100 µM in cell culture media. If precipitation is observed (cloudiness) at 100 µM, exclude this point from IC₅₀ calculation.[1]
-
Controls:
-
Positive Control: Staurosporine (1 µM).
-
Vehicle Control: 0.5% DMSO (Must match the highest DMSO concentration in treated wells).[1]
-
Data Analysis & Troubleshooting
Curve Fitting
Fit data to a 4-Parameter Logistic (4PL) Model :
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Steep Hill Slope (> 2.0) | Compound precipitation or aggregation. | Reduce max concentration; add 0.01% Triton X-100 to buffer. |
| Incomplete Inhibition | Solubility limit reached before saturation. | Report IC₅₀ as "> X µM"; do not force the curve to 0%. |
| High Background | Compound fluorescence or color (Nitro groups are yellow). | Use a "Compound Only" blank (no enzyme/cells) and subtract. |
References
-
Boulouard, M., et al. (2007).[1][3] "4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase."[3][4] Bioorganic & Medicinal Chemistry Letters. Link
-
Cerecetto, H., et al. (2005).[1] "Synthesis and biological properties of new 5-nitroindazole derivatives." Bioorganic & Medicinal Chemistry. Link
-
Kalpalatha, K., et al. (2018).[1] "Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles." Molecules. Link
-
Thermo Fisher Scientific. "5-Nitro-1H-indazole Product Specifications." Link
Sources
Troubleshooting & Optimization
Minimizing regioisomer formation during 5-Nitro-7-(trifluoromethyl)-1H-indazole synthesis
[1][2]
Core Technical Directive
The Regioisomer Trap: Synthesizing 5-nitro-7-(trifluoromethyl)-1H-indazole presents a unique "double-regioisomer" challenge.[1][2]
-
C-Regioisomerism: Ensuring the nitro group installs exclusively at the C5 position without contaminating the C3 position (a common failure mode in direct nitration).
-
N-Tautomerism/Isomerism: Controlling the thermodynamic equilibrium between 1H- and 2H-indazoles during workup, which dictates the purity of the final isolated solid.[1]
This guide prioritizes Route A (De Novo Cyclization) over direct nitration, as it mathematically eliminates C-regioisomer formation through substrate design.[2]
Recommended Protocol: De Novo Cyclization (Route A)
Method: Nucleophilic Aromatic Substitution (
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2-Fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde | 1.0 | Precursor | Must be free of 4-nitro isomer.[1][2] |
| Hydrazine Monohydrate (64-65%) | 1.2 - 1.5 | Nucleophile | Excess prevents azine (dimer) formation.[1][2] |
| THF or Dioxane | Solvent | Medium | Ethers suppress side reactions better than EtOH here.[1] |
| Triethylamine ( | 1.1 | Base | Scavenges HF; accelerates |
Step-by-Step Workflow
-
Preparation: Dissolve the benzaldehyde precursor in THF (5 mL/mmol). Cool to 0°C.[1]
-
Controlled Addition: Add hydrazine monohydrate dropwise over 20 minutes.
-
Technical Insight: Rapid addition causes localized high concentration of aldehyde, favoring the formation of the azine dimer (Aldehyde=N-N=Aldehyde) rather than the desired hydrazone.[2]
-
-
Cyclization: Allow the mixture to warm to Room Temperature (RT). Stir for 3 hours.
-
Thermal Drive (Optional): If cyclization is slow (due to steric bulk of 7-CF3), heat to 60°C for 1 hour. The 7-CF3 group creates steric strain, making the ring closure slower than in unsubstituted analogs.[1][2]
-
Workup: Pour into ice water. Adjust pH to ~5-6 with dilute HCl.
Alternative Protocol: Direct Nitration (Route B)[2]
Method: Electrophilic Aromatic Substitution of 7-(trifluoromethyl)-1H-indazole.[1][2] Use Case: When the benzaldehyde precursor is unavailable. Risk: High probability of C3-nitration.[1]
Optimization for C5 Selectivity
The 7-CF3 group is strongly electron-withdrawing (meta-directing relative to itself), and the N1-H is activating (ortho/para directing).[1][2]
-
C5 Position: Para to N1 (Activated), Meta to CF3 (Allowed). (Target)
-
C3 Position: Ortho to N1 (Activated). (Major Impurity)
To minimize C3-nitro formation:
-
Solvent: Use Concentrated
as the solvent.[1] Protonation of N2 decreases the electron density of the pyrazole ring, deactivating C3 more than C5. -
Temperature: Maintain strictly -5°C to 0°C . Higher temperatures overcome the activation energy barrier for C3 substitution.[1]
-
Reagent: Use
(solid addition) instead of fuming to control the rate of generation.
Visualizing the Regio-Control Logic
The following diagram illustrates the mechanistic pathways and where the regioisomer risks occur.
Caption: Comparative pathways showing the high fidelity of the aldehyde cyclization route versus the branching risks of direct nitration.
Troubleshooting & FAQs
Q1: I am observing a persistent impurity at RRT 0.90-0.95 in the Hydrazine route. What is it?
Diagnosis: This is likely the Azine dimer .[1] Mechanism: If hydrazine is the limiting reagent locally (e.g., adding hydrazine to the aldehyde too slowly without stirring, or using exactly 1.0 equiv), one hydrazine molecule reacts with two aldehyde molecules.[2] Fix:
-
Reverse addition: Add the aldehyde solution to the hydrazine solution if possible.[1]
-
Increase Hydrazine equivalents to 2.0.[1]
-
Wash the crude solid with dilute HCl; the azine hydrolyzes more easily than the indazole, or simply recrystallize from EtOH (Azines are often much less soluble).[2]
Q2: Why is my yield low for the 7-CF3 derivative compared to the non-CF3 analog?
Diagnosis: Steric Inhibition of Resonance.[1]
Explanation: The bulky trifluoromethyl group at C7 exerts steric pressure on the adjacent hydrazone/aldehyde moiety.[1] This slows down the planarization required for the
-
Switch solvent to n-Butanol and heat to 100°C. The higher temperature overcomes the steric barrier.[1]
-
Ensure the Fluorine is the leaving group (2-fluoro precursor).[1][2] Do not use 2-chloro or 2-bromo precursors with this specific steric pattern, as the
rate will be too slow, leading to decomposition.[1][2]
Q3: Post-synthesis, I need to alkylate N1. I'm getting mostly N2 product. Why?
Diagnosis: The "7-Substituent Effect."[1][4][5] Explanation: The 7-trifluoromethyl group sterically shields the N1 lone pair.[1] Furthermore, electronic repulsion between the fluorine lone pairs and the incoming electrophile at N1 directs the reaction to the more accessible N2 position. Fix:
-
For N1 Selectivity: You must use kinetic control .[1] Use
in at 0°C with a reactive alkyl halide.[1] -
Thermodynamic Isomerization: If you get N2, you can sometimes isomerize it to N1 by heating in high-boiling solvents (like mesitylene) if the N1 isomer is thermodynamically more stable (which is usually true for indazoles, but the 7-CF3 reduces this stability gap).[2]
Q4: Can I use the Jacobson Indazole Synthesis (from o-toluidine)?
Analysis: Starting from 2-methyl-3-nitro-5-(trifluoromethyl)aniline. Verdict: Not Recommended. Reasoning: The diazotization of highly electron-deficient anilines (due to Nitro + CF3) is difficult.[1][2] The diazonium salt is unstable and prone to side reactions before the cyclization onto the methyl group can occur.[1] Yields are typically <30%, compared to >80% for the hydrazine route.[2]
References
-
BenchChem Technical Support Team. (2025). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. BenchChem. Link[2]
-
Lattanzi, A., et al. (2018).[2][6] "Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles." Molecules, 23(3), 674.[2] Link
-
Keeting, A., & Alam, M. (2021).[2][6] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1939–1950.[2] Link
-
Zhang, L., et al. (2020).[2][6] "Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles." Journal of Organic Chemistry. Link[2]
Sources
- 1. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. mdpi.com [mdpi.com]
Preventing thermal degradation of 5-Nitro-7-(trifluoromethyl)-1H-indazole
Welcome to the Technical Support Center for 5-Nitro-7-(trifluoromethyl)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the thermal degradation of this complex heterocyclic compound. As Senior Application Scientists, we have synthesized the following information to ensure the integrity of your experiments and the stability of your compound.
Introduction
5-Nitro-7-(trifluoromethyl)-1H-indazole is a molecule of significant interest in pharmaceutical research, likely as a building block for novel therapeutic agents. The presence of both a nitro group and a trifluoromethyl group on the indazole scaffold presents unique stability challenges, particularly concerning thermal degradation. The electron-withdrawing nature of these substituents can influence the molecule's electronic distribution and bond strengths, making it susceptible to decomposition under elevated temperatures. This guide provides a comprehensive overview of the potential degradation pathways, troubleshooting strategies, and preventative measures to maintain the compound's integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause thermal degradation of 5-Nitro-7-(trifluoromethyl)-1H-indazole?
A1: The primary driver of thermal degradation is elevated temperature. The rate of degradation is expected to increase significantly with a rise in temperature. Other contributing factors can include the presence of impurities, exposure to light (photodegradation, which can be exacerbated by heat), and the presence of incompatible substances, such as strong acids, bases, or oxidizing agents. The inherent chemical structure, with the energetic nitro group and the strongly electron-withdrawing trifluoromethyl group, makes the molecule susceptible to decomposition.
Q2: What is the recommended storage temperature for 5-Nitro-7-(trifluoromethyl)-1H-indazole?
A2: Based on supplier recommendations for a closely related compound, 5-Nitro-6-(trifluoromethyl)-1H-indazole, it is advised to store the material under refrigerated conditions, specifically between 2-8°C.[1] It is also recommended to keep the container tightly sealed and protected from light.[1]
Q3: What are the likely degradation products of 5-Nitro-7-(trifluoromethyl)-1H-indazole?
Q4: Can the trifluoromethyl group degrade under thermal stress?
A4: The trifluoromethyl group is generally considered to be highly stable due to the strength of the carbon-fluorine bonds.[3] It is less likely to be the initial site of thermal degradation compared to the nitro group or the indazole ring.
Q5: Are there any known stabilizers that can be used to prevent the thermal degradation of this compound?
A5: While specific stabilizers for 5-Nitro-7-(trifluoromethyl)-1H-indazole have not been reported, general strategies for stabilizing nitroaromatic compounds can be considered. These may include the use of radical scavengers or antioxidants. However, any potential stabilizer must be carefully evaluated for its compatibility with the parent compound and its impact on downstream applications. Compatibility studies with common pharmaceutical excipients are highly recommended.[4][5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Discoloration of the solid compound (e.g., darkening from yellow to brown) upon storage or mild heating. | Initial thermal degradation. | This often indicates the formation of nitroso or other colored degradation products. Solution: Immediately transfer the compound to a refrigerated and dark environment (2-8°C).[1] It is crucial to re-analyze the purity of the material before use. |
| Inconsistent analytical results (e.g., appearance of new peaks in HPLC chromatograms) over time. | Ongoing degradation of the compound. | This suggests that the current storage or handling conditions are not optimal. Solution: 1. Re-evaluate your storage conditions; ensure the container is tightly sealed and stored at 2-8°C. 2. Minimize the time the compound is kept at room temperature during experimental setup. 3. Prepare solutions fresh before use. |
| Low yields or unexpected side products in reactions involving heating. | Thermal decomposition of the starting material. | The reaction temperature may be too high, leading to the degradation of your 5-Nitro-7-(trifluoromethyl)-1H-indazole. Solution: 1. Attempt the reaction at a lower temperature for a longer duration. 2. If possible, use a catalyst that allows for lower reaction temperatures. 3. Protect the reaction from light, as photochemical degradation can be synergistic with thermal degradation. |
| Pressure build-up in a sealed reaction vessel upon heating. | Gaseous degradation products. | The decomposition of the nitro group can release gases such as NOx. Solution: Extreme caution is advised. This indicates significant decomposition. 1. Do not heat the compound in a sealed vessel without proper pressure relief measures. 2. Conduct reactions in a well-ventilated fume hood. 3. Consider if the reaction can be performed under an inert atmosphere to minimize oxidative degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways. This is a critical step in developing a stability-indicating analytical method.[6][7]
Objective: To generate degradation products of 5-Nitro-7-(trifluoromethyl)-1H-indazole under various stress conditions to an extent of 5-20% degradation.[2][8]
Materials:
-
5-Nitro-7-(trifluoromethyl)-1H-indazole
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a UV/DAD detector
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare a stock solution of 5-Nitro-7-(trifluoromethyl)-1H-indazole in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C and monitor for degradation at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Once the target degradation (5-20%) is achieved, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C and monitor for degradation.
-
Once the target degradation is achieved, neutralize the solution with 0.1 N HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the solution at room temperature and monitor for degradation.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a calibrated oven at a temperature higher than the recommended storage temperature (e.g., 60°C, 80°C).
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples after exposure.
-
-
Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC method (see Protocol 2) and by LC-MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation and Conditions (starting point, may require optimization):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.[9]
-
Column: Zorbax SB-C18 (150 mm x 4.6 mm, 3.5 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 320 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of 5-Nitro-7-(trifluoromethyl)-1H-indazole in the mobile phase at a known concentration.
-
Sample Analysis: Inject the standard solution and the samples from the forced degradation study.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
Degradation Pathway Logic
Caption: Workflow for assessing the stability of 5-Nitro-7-(trifluoromethyl)-1H-indazole.
References
-
Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved February 17, 2026, from [Link]
-
Exploring the Potential of Trifluoromethylated Heterocycles: A Manufacturer's Insight. (2026, February 14). Retrieved February 17, 2026, from [Link]
-
Brill, T. B., & Thynell, S. T. (n.d.). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Retrieved February 17, 2026, from [Link]
-
5-Nitro-6-(trifluoromethyl)-1H-indazole Factory. (n.d.). Guiding-Bio. Retrieved February 17, 2026, from [Link]
-
Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024, July 16). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Retrieved February 17, 2026, from [Link]
-
Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. (2021, November 8). SciSpace. Retrieved February 17, 2026, from [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved February 17, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved February 17, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved February 17, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved February 17, 2026, from [Link]
-
Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. (2012, October 11). Agilent. Retrieved February 17, 2026, from [Link]
-
Thermal Analysis TGA / DTA. (n.d.). Retrieved February 17, 2026, from [Link]
-
Bozhanov, S., et al. (n.d.). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. International Journal of Pharmaceutical Erudition. Retrieved February 17, 2026, from [Link]
-
Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (2025, August 5). ResearchGate. Retrieved February 17, 2026, from [Link]
-
The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025, July 1). AZoM.com. Retrieved February 17, 2026, from [Link]
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024, October 16). MDPI. Retrieved February 17, 2026, from [Link]
-
Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Retrieved February 17, 2026, from [Link]
- 5-nitroindazole derivatives and use thereof as antiprotozoal agents. (n.d.). Google Patents.
-
Design and Synthesis of 5-nitro Indazole Acetamides and Evaluation of their Antitubercular and Antifungal Activities. (2025, May 16). Bentham Science. Retrieved February 17, 2026, from [Link]
-
Synthesis and biological properties of new 5-nitroindazole derivatives. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]
-
DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. (n.d.). Retrieved February 17, 2026, from [Link]
-
Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025, February 14). PMC. Retrieved February 17, 2026, from [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. (2012, April 25). Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]
-
Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler Toledo. Retrieved February 17, 2026, from [Link]
-
Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. (2023, April 17). MDPI. Retrieved February 17, 2026, from [Link]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). UNICAM. Retrieved February 17, 2026, from [Link]
-
Effect of temperature on the synthesis of indazoles a. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
A case study to investigate the influence of extrusion temperature, 3D printing parameters and the use of antioxidants on the de. (2024, January 18). Retrieved February 17, 2026, from [Link]
-
Detecting nitrofuran metabolites in animal products using LC/MS/MS. (n.d.). Retrieved February 17, 2026, from [Link]
-
HPLC and GC-MS Analysis of Five Medicinal Plants Used in Folk Medicine to Treat Respiratory Diseases in Jeddah, Saudi. (n.d.). Retrieved February 17, 2026, from [Link]
-
1H-Indazole, 5-nitro-. (2025, September 25). US EPA. Retrieved February 17, 2026, from [Link]
-
a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. (2025, April 1). ijbpas. Retrieved February 17, 2026, from [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). SciSpace. Retrieved February 17, 2026, from [Link]
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). Fisher Digital Publications. Retrieved February 17, 2026, from [Link]
-
5-bromo-7-nitro-1H-indazole. (n.d.). Glycogen Bioscience. Retrieved February 17, 2026, from [Link]
Sources
- 1. guiding-bio.com [guiding-bio.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biomedres.us [biomedres.us]
- 9. jpmsonline.com [jpmsonline.com]
Strategies for scaling up 5-Nitro-7-(trifluoromethyl)-1H-indazole production
To: User (Researcher/Process Chemist) From: Dr. Aris Thorne , Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Scale-Up Strategy for 5-Nitro-7-(trifluoromethyl)-1H-indazole
Executive Summary
Scaling up the production of 5-Nitro-7-(trifluoromethyl)-1H-indazole presents a unique intersection of reactivity and safety challenges. While classical indazole syntheses (e.g., Jacobson-Huber diazotization) are effective on a milligram scale, they pose significant thermal hazards at the kilogram scale due to unstable diazonium intermediates.
For scale-up (100g to >1kg), I recommend the Nucleophilic Aromatic Substitution (
Module 1: Synthetic Route Optimization
Core Question: Which synthetic pathway offers the best balance of safety and yield for multi-gram scale-up?
Recommendation: Adopt the
Step-by-Step Protocol (Scale: 100g Batch)
-
Preparation : Charge a 2L reactor with 2-Fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde (1.0 equiv) and Ethanol (10 volumes).
-
Reagent Addition : Cool to 0–5°C. Add Hydrazine Monohydrate (1.2–1.5 equiv) dropwise. Note: Exothermic reaction.[1]
-
Cyclization : Allow to warm to room temperature (RT) for 1 hour, then heat to reflux (78°C) for 3–5 hours.
-
Mechanism: Formation of the hydrazone intermediate followed by intramolecular nucleophilic attack on the C-F bond.
-
-
Work-up : Cool to RT. The product often precipitates. If not, reduce volume by 50% under vacuum and add cold water.
-
Isolation : Filter the solid, wash with cold water/ethanol (1:1), and dry.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<60%) | Incomplete | Switch solvent to DMSO or DMF and increase temp to 100°C. The higher boiling point facilitates the ring closure of the hydrazone intermediate. |
| "Sticky" Precipitate | Formation of azine by-products (dimerization of hydrazine). | Ensure excess hydrazine (1.5 equiv) is maintained throughout. Add hydrazine slowly to the aldehyde, not vice-versa. |
| Impurity at | Uncyclized hydrazone intermediate. | Extend reflux time. Add a catalytic amount of Acetic Acid (5 mol%) to protonate the fluorine leaving group, accelerating displacement. |
Module 2: Process Safety & Thermodynamics
Core Question: How do we manage thermal risks during the hydrazine addition and cyclization?
Critical Insight: Unlike diazotization, which risks nitrogen gas explosion, the primary hazard here is the toxicity of hydrazine and the exotherm of hydrazone formation.
Safety Protocol:
-
Hydrazine Handling : Hydrazine is a potent carcinogen and unstable. Use Hydrazine Hydrate (64% or 80%) rather than anhydrous hydrazine to reduce shock sensitivity.
-
Thermal Control : The initial condensation (Aldehyde + Hydrazine) is exothermic.
-
Limit: Maintain reactor T < 20°C during addition.
-
Venting: Ensure the reactor is vented to a scrubber (dilute bleach) to capture hydrazine vapors.
-
-
Waste Disposal : Aqueous waste will contain unreacted hydrazine. Quench with sodium hypochlorite (bleach) before disposal to convert hydrazine to nitrogen gas and water.
Module 3: Purification & Quality Control
Core Question: How do we achieve >99% purity without column chromatography?
Strategy: Recrystallization is the only viable method for kilogram-scale purification. The high melting point of nitro-indazoles makes them suitable for solvent-based purification.
Recrystallization Protocol:
-
Solvent System : Acetic Acid / Water or Ethanol / Water .
-
Why? The 5-nitro group increases acidity and polarity. Acetic acid dissolves the impurity profile (often unreacted aldehyde) while the product crystallizes upon cooling.
-
-
Procedure : Dissolve crude solid in boiling Glacial Acetic Acid (5 vol). Slowly add water (2 vol) until turbidity appears. Cool slowly to 4°C.
Analytical Markers (QC):
-
HPLC : Monitor the disappearance of the aldehyde peak (RT ~ 4.5 min) vs. Product (RT ~ 3.2 min) on a C18 column (Water/Acetonitrile gradient).
-
1H NMR (DMSO-d6) : Look for the diagnostic C3-H singlet at ~8.4–8.6 ppm. The absence of an aldehyde proton (~10.2 ppm) confirms conversion.
Visual Workflow: Synthesis Pathway
The following diagram illustrates the reaction logic, critical control points (CCPs), and safety barriers.
Caption: Process flow for the SNAr synthesis of 5-Nitro-7-(trifluoromethyl)-1H-indazole, highlighting the Critical Control Point (CCP) at the mixing stage.
References
-
BenchChem Technical Support . Synthesis of 3-Methyl-6-nitro-1H-indazole: Troubleshooting & Optimization. Retrieved from
-
Lilly Research Laboratories . Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. J. Org.[2] Chem. 2023, 88, 7, 4209–4223.[2] Retrieved from
-
Vertex AI Search . Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence. Org.[2][3][4] Process Res. Dev. 2022.[5] Retrieved from
-
MDPI . Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules 2018. Retrieved from
-
Dow Chemical Co. Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 2015.[1] Retrieved from
Sources
Removing trace metal impurities from 5-Nitro-7-(trifluoromethyl)-1H-indazole
Topic: 5-Nitro-7-(trifluoromethyl)-1H-indazole
Executive Summary
Purifying 5-Nitro-7-(trifluoromethyl)-1H-indazole presents a unique chemical paradox. While the electron-withdrawing groups (5-NO₂ and 7-CF₃) significantly reduce the basicity of the indazole ring—making it less likely to tightly bind Lewis acidic metals like Palladium (Pd) or Copper (Cu)—they also render the N-H proton significantly more acidic (pKa ~10–11) compared to unsubstituted indazole.
This guide leverages this specific electronic profile to offer two distinct remediation strategies:
-
The "Acid-Base Swing": A high-efficiency protocol utilizing the molecule's acidity.
-
Chemisorption: Targeted scavenging using functionalized silica (SiliaMetS®).
Module 1: Diagnostic & Compliance (FAQ)
Q1: What are the target limits for residual metals in this intermediate? A: Compliance is dictated by ICH Q3D (R2) guidelines. The limits depend on the intended route of administration and daily dose.[1]
| Element | Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |
| Palladium (Pd) | 2B | 100 | 10 | 1 |
| Platinum (Pt) | 2B | 100 | 10 | 1 |
| Copper (Cu) | 3 | 3000 | 300 | 30 |
| Nickel (Ni) | 2A | 200 | 20 | 5 |
Note: If your daily dose is ≤10g, the concentration limit (ppm) = PDE / Daily Dose.[1] For a standard 1g dose, the oral limit for Pd is 100 ppm.
Q2: Why does standard silica chromatography fail to remove the Pd?
A: In electron-deficient indazoles, Palladium often forms
Module 2: The "Acid-Base Swing" Protocol (Recommended)
Theory: The 5-Nitro and 7-Trifluoromethyl groups stabilize the negative charge on the indazole anion. Unlike standard indazoles, this molecule will dissolve in mild aqueous base (e.g., Na₂CO₃). Most metal catalysts (Pd-phosphine complexes) are not soluble in aqueous base and can be filtered off.
Step-by-Step Workflow:
-
Dissolution: Suspend the crude solid in 1M Na₂CO₃ (aq) or 0.5M NaOH .
-
Checkpoint: Ensure the pH is >12. The solution should turn yellow/orange (characteristic of nitrophenyl anions).
-
-
Filtration: If the metal catalyst remains solid (black particulates), filter through a Celite® pad .
-
Enhancement: If the catalyst is soluble in organics, wash the aqueous layer 3x with Dichloromethane (DCM) or MTBE . The metal complex stays in the organic layer; your product stays in the water.
-
-
Precipitation: Slowly add 2M HCl to the aqueous layer while stirring.
-
Target: Drop pH to ~3-4. The protonated 5-Nitro-7-(trifluoromethyl)-1H-indazole will precipitate as a solid.
-
-
Isolation: Filter the precipitate and wash with water to remove inorganic salts.
Module 3: Scavenger Selection (Troubleshooting)
If the Acid-Base swing is not viable (e.g., due to other sensitive functional groups), use SiliaMetS® scavengers.
Q: Which scavenger is best for this specific molecule? A: You must avoid scavengers that are highly basic (like pure amines), as they may deprotonate your indazole and cause it to bind to the silica matrix, reducing yield.
Selection Matrix:
| Metal Impurity | Recommended Scavenger | Mechanism | Why for this molecule? |
| Pd (Palladium) | SiliaMetS® Thiol (Si-SH) | Ligand Exchange | High affinity for Pd(II). Neutral pH; won't deprotonate the indazole. |
| Pd (Nanoparticle) | SiliaMetS® DMT (Dimercaptotriazine) | Chelating | Best for "Pd black" or colloidal Pd often found after nitro-reductions. |
| Cu (Copper) | SiliaMetS® Imidazole | Coordination | Selective for Cu; minimal interaction with electron-poor indazoles. |
| Fe (Iron) | SiliaBond® Tosic Acid (SCX) | Cation Exchange | Caution:[2] Only use if product is fully dissolved in non-polar solvent. |
Protocol for Scavenging:
-
Dissolve crude product in THF or DMF (10 volumes).
-
Add SiliaMetS® Thiol (4 equivalents relative to residual metal content).
-
Stir at 50°C for 4 hours . Heat is crucial to break the Pd-Indazole coordination.
-
Filter through a 0.45µm membrane.
-
Concentrate filtrate.
Module 4: Visualization & Logic
Diagram 1: Remediation Decision Tree
Caption: Logical flow for selecting the optimal purification method based on impurity type and solubility.
Diagram 2: The "Self-Validating" Workflow
Caption: A closed-loop process ensuring compliance before release.
Module 5: Crystallization (The Polishing Step)
If scavenging reduces metals to <50 ppm but you need <10 ppm, use crystallization.
-
Solvent System: Ethanol/Water is preferred over Toluene/Heptane.
-
Why? Pd complexes are often lipophilic. By crystallizing the polar indazole from a polar protic solvent (EtOH), the lipophilic Pd contaminants remain in the mother liquor.
-
Protocol:
-
Dissolve solid in boiling Ethanol (10 vol).
-
Add Activated Carbon (e.g., Darco® G-60, 10 wt%).
-
Hot filter through Celite.
-
Add water (warm) until turbidity appears.
-
Cool slowly to 4°C.
-
References
-
ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022.
-
SiliCycle Inc. SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes.
-
Biotage . How to Remove Palladium in Three Easy Steps. Biotage Knowledge Base.
-
PubChem . 5-Nitro-1H-indazole Compound Summary (Structural Analogue Data). National Library of Medicine.
Sources
Stability of 5-Nitro-7-(trifluoromethyl)-1H-indazole in cell culture media
Topic: Stability & Handling in Cell Culture Media[1]
Compound Profile & Stability Overview
5-Nitro-7-(trifluoromethyl)-1H-indazole is a specialized scaffold often utilized in medicinal chemistry as an intermediate or specific inhibitor (e.g., targeting nitric oxide synthases).[1] Its stability in cell culture is governed by two competing factors: high chemical stability of the core ring system versus low physical stability (solubility) in aqueous environments.
Key Chemical Properties
| Property | Value / Characteristic | Implication for Cell Culture |
| Core Structure | Indazole (Bicyclic) | High thermal and hydrolytic stability.[1] |
| Substituents | 5-Nitro ( | |
| Acidity (pKa) | Predicted ~10–11 (NH proton) | At physiological pH (7.4), the molecule is neutral (uncharged). This maximizes membrane permeability but minimizes aqueous solubility . |
| Solubility | High in DMSO; Very Low in Water | High Risk of Precipitation upon dilution into media. |
Troubleshooting Guides (FAQ Format)
Issue 1: "My compound precipitates immediately upon adding to the media."
Diagnosis: "Solvent Shock." The transition from 100% DMSO (hydrophobic environment) to aqueous media (hydrophilic) causes the highly lipophilic 5-nitro-7-(trifluoromethyl)-1H-indazole to crash out of solution because it is uncharged at pH 7.4.[1]
Solution: The "Step-Down" Dilution Protocol Do not add high-concentration DMSO stock directly to the cell culture plate.[1]
-
Prepare Stock: 10 mM or 20 mM in 100% DMSO.
-
Intermediate Dilution: Dilute the stock 1:10 or 1:20 into pure media (serum-free) or PBS in a separate tube. Vortex immediately.
-
Why? This allows you to inspect for turbidity before adding to cells.
-
-
Final Addition: Add this intermediate solution to your cell culture wells.
-
Limit: Ensure final DMSO concentration is
(ideally for sensitive lines).
Issue 2: "I see a loss of potency (IC50 shift) in the presence of FBS."
Diagnosis: Non-Specific Protein Binding.
The trifluoromethyl (
Solution:
-
Correction Factor: Perform a "Serum Shift" assay. Compare IC50 in 1% FBS vs. 10% FBS.
-
Protocol Adjustment: If possible, pulse the cells with the compound in serum-free or low-serum (0.5%) media for 2-4 hours, then add serum-supplemented media if long-term incubation is required.[1]
Issue 3: "The media turned a slight yellow/orange after 24-48 hours."[1]
Diagnosis: Photodegradation or Nitro-Reduction.[1] Nitro-indazoles can undergo:
-
Photolysis: Nitro groups are light-sensitive, potentially forming radical species or azo-linkages.[1]
-
Metabolic Reduction: Cellular nitroreductases (especially in hypoxic cores of 3D cultures/spheroids) reduce
to (amine) or (hydroxylamine).[1] These metabolites often have different colors and drastically different biological activities.
Solution:
-
Protect from Light: Wrap tubes/plates in foil during incubation.
-
Check Oxygenation: Ensure cells are not hypoxic unless intended.
Experimental Workflows
Workflow A: Preparation & Stability Check
This workflow ensures the compound is soluble and stable before valuable cells are treated.
Caption: Step-down dilution workflow to prevent precipitation of lipophilic indazoles.
Stability Data Matrix
| Condition | Stability Rating | Notes & Recommendations |
| Solid State (-20°C) | High | Stable for years if desiccated and protected from light.[1] |
| DMSO Stock (RT) | High | Stable for weeks. Avoid freeze-thaw cycles (absorbs water |
| Media (pH 7.4, No Serum) | Moderate | Risk: Precipitation over time (>6h) due to low solubility. |
| Media (pH 7.4 + 10% FBS) | High (Solubility) Low (Availability) | Serum proteins solubilize the drug but sequester it (Protein Binding). |
| Cell Culture (Metabolic) | Variable | Susceptible to nitro-reduction by cellular enzymes.[1] Half-life depends on cell density and type.[1] |
Detailed Protocols
Protocol 1: Solubilization & Storage[1]
-
Weighing: Weigh the solid quickly; hydrophobic powders can be static. Use an anti-static gun if available.
-
Solvent: Use anhydrous DMSO (Grade: Cell Culture Tested).
-
Concentration: Aim for 10 mM to 20 mM . Avoid higher concentrations (e.g., 100 mM) as they may crash out upon freezing.
-
Dissolution: Vortex vigorously. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot: Store in small aliquots (e.g., 50
L) to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: The "Sandwich" Dilution (For Hydrophobic Compounds)
Target: 10
-
Step 1 (Pre-dilution): Add 2
L of 10 mM Stock into 198 L of Serum-Free Media or PBS in a microtube.-
Result: 100
M solution (1% DMSO). Vortex immediately.
-
-
Step 2 (QC): Hold tube up to light. It should be clear. If cloudy, the compound has exceeded its solubility limit.[5]
-
Step 3 (Final): Add the 200
L pre-dilution to 1.8 mL of Complete Media (with cells).-
Final: 10
M Compound, 0.1% DMSO.
-
References
-
PubChem. (2025).[6][7] 5-Nitroindazole Compound Summary. National Library of Medicine. [Link]
-
Journal of Medicinal Chemistry. (2020). N-Trifluoromethyl Amines and Azoles: Stability in Aqueous Media. [Link][1][8]
Sources
- 1. 1H-Indazole, 6-nitro- [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 5. lifetein.com [lifetein.com]
- 6. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Spectral Characterization Guide: 5-Nitro-7-(trifluoromethyl)-1H-indazole vs. Reference Standards
Executive Summary
This technical guide provides a structured spectral comparison of 5-Nitro-7-(trifluoromethyl)-1H-indazole , a critical building block in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors and anti-parasitic agents.
Due to the specific substitution pattern (nitro at C5, trifluoromethyl at C7), this compound exhibits unique spectral fingerprints that distinguish it from common impurities and analogs. This guide defines the expected spectral characteristics based on validated reference standards (5-Nitroindazole and 7-Trifluoromethylindazole) and establishes a self-validating protocol for identity confirmation.
Structural Logic & Substituent Effects
To accurately interpret the spectra, one must understand the electronic influence of the substituents on the indazole core.
-
5-Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) via both induction and resonance. It significantly deshields the adjacent protons (H4 and H6), shifting them downfield.
-
7-Trifluoromethyl Group (-CF₃): A strong EWG via induction. It exerts a deshielding effect on the adjacent H6 proton and provides a unique diagnostic handle in ¹⁹F NMR.
Diagram 1: Structural Impact on Chemical Shifts
Caption: Mechanistic flow of substituent effects on the NMR spectral profile of the target compound.
Reference Standards Comparison
The following table contrasts the target molecule with its two primary structural parents. Use these values to validate your experimental data.
Table 1: Comparative Spectral Data (DMSO-d₆)
| Feature | Target: 5-Nitro-7-(CF₃)-1H-indazole | Ref A: 5-Nitroindazole [1] | Ref B: 7-(CF₃)-1H-indazole [2] |
| MW | 231.13 g/mol | 163.13 g/mol | 186.13 g/mol |
| ¹H NMR H3 | ~8.5 - 8.7 ppm (s) | 8.43 ppm (s) | ~8.2 ppm (s) |
| ¹H NMR H4 | 8.84 ppm (d, J=2Hz) | ~7.9 ppm (d) | |
| ¹H NMR H6 | 8.21 ppm (dd, J=9, 2Hz) | ~7.7 ppm (d) | |
| ¹H NMR H7 | Absent (Substituted) | 7.75 ppm (d, J=9Hz) | Absent |
| ¹⁹F NMR | -60 to -65 ppm (s) | N/A | -62.0 ppm (s) |
| IR (Key) | 1530, 1350 (NO₂); 1100-1300 (CF₃) | 1534, 1341 (NO₂) | 1110, 1320 (CF₃) |
| MS (ESI) | [M-H]⁻ 230; [M+H]⁺ 232 | [M+H]⁺ 164 | [M+H]⁺ 187 |
Note: The H4 and H6 protons in the target molecule appear as meta-coupled doublets (J ~2.0 Hz). In 5-nitroindazole, H6 is a doublet of doublets (ortho to H7, meta to H4). The disappearance of the ortho-coupling (J ~9 Hz) is the primary confirmation of substitution at the 7-position.
Experimental Protocols
To ensure reproducibility and valid comparison against the data above, follow these standardized protocols.
Sample Preparation (NMR)
-
Solvent: DMSO-d₆ (99.9% D) is required. Chloroform (CDCl₃) is often insufficient for dissolving polar nitro-indazoles and may cause line broadening due to tautomeric exchange.
-
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Tautomerism Check: Indazoles exist in equilibrium between 1H and 2H forms.[1] In DMSO, the 1H form predominates.[2][3] If peaks are broad, add 1 drop of D₂O to exchange the NH proton and sharpen aromatic signals.
Instrumentation Parameters
-
¹H NMR: Minimum 400 MHz.
-
Pulse Angle: 30°
-
Relaxation Delay (D1): ≥ 1.0 s (ensure full relaxation of nitro-adjacent protons).
-
Scans: 16–64.
-
-
MS (LC-MS):
-
Ionization: ESI (Electrospray). Negative mode is often more sensitive for electron-deficient indazoles (detecting [M-H]⁻).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Diagram 2: Analytical Workflow
Caption: Decision tree for validating the identity of 5-Nitro-7-(trifluoromethyl)-1H-indazole.
Detailed Spectral Analysis
Proton NMR Interpretation
In the target compound, the aromatic region is simplified compared to the parent indazole.
-
Region 13.0+ ppm: A broad singlet corresponding to the NH proton. This may shift or disappear depending on water content and acidity.
-
Region 8.8–9.0 ppm (H4): This is the most deshielded aromatic signal. It appears as a doublet with a small coupling constant (J ≈ 2.0 Hz) due to meta-coupling with H6.
-
Region 8.6–8.8 ppm (H6): Also a doublet (J ≈ 2.0 Hz). It is distinguished from H4 by 2D NMR (NOESY) or by slight shielding relative to H4.
-
Region 8.5–8.7 ppm (H3): A sharp singlet. It typically does not show strong coupling to the benzene ring protons.
Critical Quality Attribute (CQA): The absence of a doublet with a large coupling constant (J ≈ 9.0 Hz) is the definitive proof that the 7-position is substituted. If you see a J ≈ 9.0 Hz doublet, your sample contains 5-nitroindazole (lacking the CF3 group) or a regioisomer.
Mass Spectrometry[4]
-
Theoretical Mass: 231.0256 (Monoisotopic).
-
Fragmentation: In ESI-MS/MS, nitro compounds often show a characteristic loss of 46 Da (NO₂) or 30 Da (NO). The CF₃ group is generally stable but may show loss of 20 Da (HF) under high collision energy.
Infrared Spectroscopy (FT-IR)
-
N-H Stretch: 3100–3400 cm⁻¹ (Broad).
-
NO₂ Asymmetric Stretch: ~1530 cm⁻¹ (Strong).
-
NO₂ Symmetric Stretch: ~1350 cm⁻¹ (Strong).
-
C-F Stretch: Multiple bands in the 1100–1300 cm⁻¹ region. These overlap with the fingerprint region but are typically very intense.
References
-
5-Nitroindazole Spectral Data. ChemicalBook & NIST Webbook. Available at:
-
Synthesis of 7-(trifluoromethyl)-1H-indazole derivatives. Royal Society of Chemistry (RSC) Advances. Comparison of 3-substituted analogs. Available at:
-
Indazole Synthesis & Characterization. Beilstein Journal of Organic Chemistry. Detailed experimental procedures for nitro-indazole derivatives. Available at:
-
5-Bromo-7-(trifluoromethyl)-1H-indazole Data. PubChem Compound Summary. Used as a structural analog for shift prediction. Available at:
Sources
A Comparative Guide to the Bioavailability of Trifluoromethyl vs. Methyl Substituted Indazoles
For drug discovery researchers and medicinal chemists, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] However, the journey from a potent hit to a successful drug is paved with pharmacokinetic challenges, chief among them being oral bioavailability. The strategic decoration of the indazole core with specific substituents can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides an in-depth comparison of two common substituents—the methyl (-CH3) group and its fluorinated bioisostere, the trifluoromethyl (-CF3) group—on the bioavailability of indazole-based drug candidates. We will dissect the underlying physicochemical principles, provide supporting experimental data, and outline validated protocols for assessing these critical parameters in your own research.
The Physicochemical Tug-of-War: -CH3 vs. -CF3
The substitution of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry to modulate a compound's properties.[2] While seemingly a minor change, it initiates a cascade of effects on lipophilicity, metabolic stability, and target engagement, all of which are critical determinants of bioavailability.
Lipophilicity: A Double-Edged Sword
Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a key driver of a drug's ability to cross biological membranes.[3]
-
Methyl (-CH3): Adds a moderate degree of lipophilicity to a molecule.
-
Trifluoromethyl (-CF3): Significantly increases lipophilicity (Hansch π value of +0.88).[4] This is due to the replacement of polarizable C-H bonds with non-polar, hydrophobic C-F bonds. This enhanced lipophilicity can improve membrane permeability and, consequently, absorption.[4][5]
However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, increased plasma protein binding (reducing the free, active drug fraction), and non-specific toxicity.[3][6] The art lies in fine-tuning the LogP to an optimal range, and the -CF3 group is a powerful tool for this modulation.[4]
Metabolic Stability: The Armor of Fluorine
One of the most significant advantages of the -CF3 group is its profound impact on metabolic stability.[7]
-
Methyl (-CH3): The C-H bonds of a methyl group are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, primarily in the liver.[8][9] This process, known as hydroxylation, is a major pathway for first-pass metabolism, which can significantly reduce the amount of active drug reaching systemic circulation.
-
Trifluoromethyl (-CF3): The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of ~485 kJ/mol compared to ~414 kJ/mol for a C-H bond.[4][5] This inherent strength makes the -CF3 group exceptionally resistant to oxidative metabolism by CYP enzymes.[4] By replacing a metabolically vulnerable methyl group with a -CF3 group, chemists can effectively "block" a metabolic hotspot, decrease clearance, prolong the drug's half-life, and ultimately enhance oral bioavailability.[4][5]
Electronic Effects and Target Binding
The -CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, whereas the -CH3 group is weakly electron-donating. This electronic difference can alter the pKa of nearby functional groups on the indazole ring, influencing solubility and ionization state at physiological pH. Furthermore, these electronic changes can modify how the molecule interacts with its biological target, potentially enhancing binding affinity and selectivity.[4]
Summarized Impact on Bioavailability Parameters
The table below summarizes the expected effects of substituting a methyl group with a trifluoromethyl group on an indazole scaffold, based on the physicochemical principles discussed.
| Parameter | Indazole-CH3 (Reference) | Indazole-CF3 (Substituted) | Rationale & Consequence for Bioavailability |
| Lipophilicity (LogP) | Moderate | Higher | Increased lipophilicity can enhance membrane permeability and absorption, but may also increase plasma protein binding.[5][10] |
| Metabolic Stability | Susceptible to oxidation | Significantly Higher | The robust C-F bonds resist CYP-mediated metabolism, reducing first-pass clearance and increasing exposure.[4][7] |
| Aqueous Solubility | Generally higher | Lower | Increased lipophilicity often leads to decreased aqueous solubility, which can be a limiting factor for dissolution and absorption. |
| Plasma Protein Binding | Moderate | Potentially Higher | Higher lipophilicity often correlates with increased binding to plasma proteins like albumin, reducing the unbound drug fraction.[11][12] |
| Oral Bioavailability (F%) | Variable | Often Improved | The significant gain in metabolic stability frequently outweighs potential decreases in solubility or increases in protein binding, leading to a net improvement in oral bioavailability.[5] |
Visualizing the Path to Bioavailability
The journey of an orally administered drug is complex. The following diagram illustrates the key hurdles a compound must overcome to become systemically available, and where the -CH3 vs. -CF3 choice has a profound impact.
Caption: Key stages influencing oral bioavailability.
Experimental Protocols for Validation
Objective comparison requires robust experimental data. Below are standardized, step-by-step protocols to assess the metabolic stability and in vivo pharmacokinetics of your methyl- and trifluoromethyl-substituted indazoles.
In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing a strong indicator of its first-pass clearance.
Caption: Workflow for in vitro metabolic stability assay.
Methodology:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of your test compounds (Indazole-CH3, Indazole-CF3) and a positive control (e.g., Verapamil) in DMSO.
-
On ice, thaw pooled liver microsomes (e.g., human or rat) to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add 1 µL of the test compound stock solution to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).
-
-
Sample Processing & Analysis:
-
Seal and vortex the quenching plate, then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k. A longer half-life for Indazole-CF3 compared to Indazole-CH3 would confirm its enhanced metabolic stability.
-
In Vivo Pharmacokinetic (PK) Study
This study provides the definitive measure of bioavailability by quantifying drug concentration in the bloodstream over time after administration.
Caption: Workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animal Dosing:
-
Use two groups of fasted male Sprague-Dawley rats (n=3-5 per group).
-
Prepare a formulation of each compound (Indazole-CH3 and Indazole-CF3) in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer a single oral dose (e.g., 10 mg/kg) to each respective group via oral gavage. A separate intravenous (IV) dose group is required to calculate absolute bioavailability.
-
-
Blood Sampling:
-
Collect sparse blood samples (~100 µL) from the tail vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the parent drug in each sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis.
-
Key parameters to compare are:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
F% (Oral Bioavailability): (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. A higher F% for the Indazole-CF3 group directly demonstrates superior bioavailability.
-
-
Conclusion and Strategic Outlook
The strategic substitution of a methyl group with a trifluoromethyl group on an indazole core is a powerful, well-established tactic for enhancing bioavailability. The primary driver for this improvement is the dramatic increase in metabolic stability afforded by the strength of the C-F bond, which effectively shields the molecule from first-pass metabolism.[4][5] While the accompanying increase in lipophilicity can aid membrane permeation, researchers must remain vigilant of potential negative consequences, such as reduced solubility and higher plasma protein binding.
Ultimately, the decision to employ a -CF3 vs. a -CH3 substituent is a multi-parameter optimization problem. By leveraging the principles and experimental protocols outlined in this guide, drug development professionals can make data-driven decisions, rationally design molecules with improved pharmacokinetic profiles, and increase the probability of advancing effective indazole-based therapeutics. In a case study involving TRPA1 antagonists, medicinal chemistry optimization demonstrated that a trifluoromethyl group on an adjacent phenyl ring, combined with substitutions on the indazole ring, greatly improved in vitro activity, leading to a compound with moderate oral bioavailability in rodents.[13][14]
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. PubMed. Available at: [Link]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. Available at: [Link]
-
Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. ACS Publications. Available at: [Link]
-
Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ACS Publications. Available at: [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link]
-
The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
-
Compilation of 222 drugs' plasma protein binding data and guidance for study designs. ResearchGate. Available at: [Link]
-
The influence of aliphatic fluorination on lipophilicity. ResearchGate. Available at: [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. Available at: [Link]
-
When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Available at: [Link]
-
The correlation of plasma protein binding and molecular properties of selected antifungal drugs. ResearchGate. Available at: [Link]
-
Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method. PMC. Available at: [Link]
-
Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. PMC. Available at: [Link]
-
Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. PubMed. Available at: [Link]
-
Catalyzed C-H [4+1] Annulation of Azobenzenes with CF3-Imidoyl Sulfoxonium Ylides. Semantic Scholar. Available at: [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Available at: [Link]
-
Biochemistry, Cytochrome P450. NCBI Bookshelf. Available at: [Link]
-
Metal-Free Trifluoromethylation of Indazoles. Figshare. Available at: [Link]
-
Regioselective C3-H Trifluoromethylation of 2 H-Indazole under Transition-Metal-Free Photoredox Catalysis. PubMed. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Confirming Regioselectivity in the Synthesis of 5-Nitro-7-(trifluoromethyl)-1H-indazole
In the landscape of modern drug discovery, the indazole scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1][2] Specifically, molecules such as 5-Nitro-7-(trifluoromethyl)-1H-indazole are of significant interest due to the combined electronic properties of the nitro and trifluoromethyl groups, which can profoundly influence binding affinities and metabolic stability. However, the synthesis of such disubstituted indazoles is frequently complicated by challenges in controlling regioselectivity. This guide provides an in-depth comparison of synthetic strategies and outlines robust analytical methods to definitively confirm the desired substitution pattern, ensuring the integrity of your research and development pipeline.
The Regiochemical Challenge: 5-Nitro vs. 7-Nitro Isomerism
The primary challenge in the synthesis of 5-Nitro-7-(trifluoromethyl)-1H-indazole lies in the potential for the formation of its regioisomer, 7-Nitro-5-(trifluoromethyl)-1H-indazole. The final substitution pattern is dictated by the regiochemistry of the starting materials. A common and effective strategy for constructing the indazole core involves the cyclization of a substituted o-halonitrobenzene derivative with hydrazine.[3][4] The selection of the appropriate precursor is therefore paramount to achieving the desired regiochemistry.
This guide will focus on a comparative analysis of two synthetic pathways, each starting from a distinct regioisomeric precursor, to illustrate the importance of starting material selection and to provide a framework for the analytical confirmation of the final product's structure.
Comparative Synthetic Pathways
The synthesis of 5-Nitro-7-(trifluoromethyl)-1H-indazole can be strategically approached by selecting a starting material that predetermines the final arrangement of the nitro and trifluoromethyl groups. Below we compare the synthesis of the desired product with its likely regioisomeric byproduct.
| Feature | Route A: Synthesis of 5-Nitro-7-(trifluoromethyl)-1H-indazole | Route B: Synthesis of 7-Nitro-5-(trifluoromethyl)-1H-indazole (Undesired Isomer) |
| Starting Material | 2-Amino-3-chloro-5-nitrobenzotrifluoride | 2-Amino-5-chloro-3-nitrobenzotrifluoride[5] |
| Key Transformation | Diazotization followed by reduction and cyclization, or direct displacement with hydrazine. | Diazotization followed by reduction and cyclization, or direct displacement with hydrazine. |
| Regiochemical Outcome | The relative positions of the chloro, nitro, and trifluoromethyl groups on the starting aniline dictate the formation of the 5-nitro-7-trifluoromethyl substitution pattern on the resulting indazole. | The alternative substitution pattern of the starting aniline leads to the formation of the undesired 7-nitro-5-trifluoromethyl regioisomer. |
| Control of Selectivity | Dependent on the availability and purity of the starting 2-amino-3-chloro-5-nitrobenzotrifluoride. | Dependent on the availability and purity of the starting 2-amino-5-chloro-3-nitrobenzotrifluoride. |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-7-(trifluoromethyl)-1H-indazole (Route A)
This protocol is a representative procedure based on established methods for indazole synthesis from ortho-haloaniline precursors.
Step 1: Synthesis of the Hydrazinyl Precursor (Illustrative)
A solution of 2-amino-3-chloro-5-nitrobenzotrifluoride in a suitable solvent (e.g., ethanol) is reacted with an excess of hydrazine hydrate at reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
Step 2: Cyclization to form the Indazole Ring
The intermediate hydrazinyl derivative undergoes intramolecular cyclization upon heating, often in the presence of a weak acid or base, to yield 5-Nitro-7-(trifluoromethyl)-1H-indazole. The crude product is then purified by column chromatography.
Protocol 2: Analytical Confirmation of Regioselectivity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules and is indispensable for distinguishing between regioisomers.[6][7]
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified indazole product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Expected Observations:
-
The protons on the benzene ring of the indazole core will appear in the aromatic region (typically δ 7.0-9.0 ppm).
-
For 5-Nitro-7-(trifluoromethyl)-1H-indazole, two distinct aromatic proton signals are expected. The proton at the C4 position will likely appear as a doublet, and the proton at the C6 position will also be a doublet.
-
For the undesired 7-Nitro-5-(trifluoromethyl)-1H-indazole, a similar pattern of two doublets is expected, but their chemical shifts and coupling constants will differ due to the different electronic environment.
-
3. ¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Expected Observations:
-
The chemical shifts of the carbon atoms in the benzene ring will be influenced by the positions of the electron-withdrawing nitro and trifluoromethyl groups. These differences can be used to distinguish between the two regioisomers.[8]
-
4. 2D NMR Spectroscopy: Nuclear Overhauser Effect Spectroscopy (NOESY)
-
A 2D NOESY experiment is crucial for providing definitive proof of regiochemistry by identifying protons that are in close spatial proximity.[9][10]
-
Procedure: Acquire a 2D NOESY spectrum with an appropriate mixing time (typically 0.5-1.0 seconds for small molecules).
-
Expected Correlations for 5-Nitro-7-(trifluoromethyl)-1H-indazole:
-
A key NOE correlation is expected between the N-H proton of the indazole ring and the proton at the C7a position (adjacent to the trifluoromethyl group). This through-space interaction provides unambiguous evidence for the 7-trifluoromethyl substitution pattern.
-
Conversely, for the 7-Nitro-5-(trifluoromethyl)-1H-indazole isomer, an NOE would be expected between the N-H proton and the proton at the C4 position.
-
Visualization of Key Concepts
Reaction Scheme and Regiochemical Outcome
Caption: Synthetic pathways to the desired 5-nitro and undesired 7-nitro indazole regioisomers.
Analytical Workflow for Regioselectivity Confirmation
Caption: Step-by-step workflow for the analytical confirmation of indazole regioselectivity.
Differentiating Isomers with NOESY
Caption: Key NOE correlations for distinguishing between the 5-nitro and 7-nitro regioisomers.
Conclusion
The regioselective synthesis of 5-Nitro-7-(trifluoromethyl)-1H-indazole is a critical step in the development of novel chemical entities. While the synthetic outcome is largely determined by the choice of starting materials, rigorous analytical confirmation is non-negotiable. The combination of one- and two-dimensional NMR techniques, particularly the NOESY experiment, provides an unequivocal method for distinguishing between the desired product and its regioisomers. By implementing the strategies and protocols outlined in this guide, researchers can proceed with confidence in the structural integrity of their synthesized compounds, paving the way for accurate downstream biological evaluation.
References
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
-
Doğanç, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 48(2), 520-530. [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. [Link]
-
Supporting Information for "Regioselective Synthesis of 3-Alkoxy-1-tosyl-1H-indazoles". (n.d.). [Link]
-
Synthesis of 2-amino-3-chlorobenzotrifluoride. (n.d.). PrepChem.com. [Link]
-
Doğanç, F., & Göker, A. H. (2024). The two tautomers of indazole, with atom numbering. [Image]. In REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. ResearchGate. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]
- Method for preparing 2-brom-5-nitrobenzotrifluoride. (2009).
-
Viktorova, V. V., et al. (2025). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Gavara, L., et al. (2011). Regioselective synthesis of novel substituted indazole-5,6-diamine derivatives. Tetrahedron, 67(10), 1851-1856. [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). Molecules, 23(3), 674. [Link]
-
Nenitzescu, C. D., & Solomonica, E. (1930). Azibenzil. Organic Syntheses, 10, 4. [Link]
-
2-AMINO-3-CHLORO-5-NITROBENZOTRIFLUORIDE – (400-67-9). (n.d.). EON Biotech. [Link]
-
Lin, M.-H., et al. (2015). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 13(45), 11376-11381. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2022). Chemical Journal of Scientific & Technical Research, 2(1), 1-10. [Link]
-
Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (2016). Synlett, 27(05), 759-763. [Link]
-
Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications, 40(7), 2139-2143. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Synthesis of 2H-indazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(19), 6296. [Link]
-
19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2017). Molecules, 22(11), 1993. [Link]
-
13C NMR of indazoles. (2016). Magnetic Resonance in Chemistry, 54(4), 329-338. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 1969-1979. [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). Molecules, 23(3), 674. [Link]
-
Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. (n.d.). ResearchGate. [Link]
- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. (2020).
-
Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2019). Molecules, 24(18), 3290. [Link]
- Preparation of hydrazine derivatives. (1964).
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. (2019). RSC Advances, 9(43), 24961-24965. [Link]
-
ACID CATALYZED CYCLIZATION REACTION OF 3-HYDRAZONO-1,1,1-. (2005). HETEROCYCLES, 65(9), 2139-2142. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 4. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eontrading.uk [eontrading.uk]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
Crystal structure validation of 5-Nitro-7-(trifluoromethyl)-1H-indazole
Title: Crystal Structure Validation of 5-Nitro-7-(trifluoromethyl)-1H-indazole: A Comparative Technical Guide
Executive Summary: The Structural Fidelity Imperative
In the development of indazole-based therapeutics—specifically kinase inhibitors and anti-inflammatory agents—the precise assignment of tautomeric state and solid-state conformation is non-negotiable. 5-Nitro-7-(trifluoromethyl)-1H-indazole presents a unique crystallographic challenge: the electron-withdrawing 5-nitro group enhances acidity, while the bulky 7-trifluoromethyl group introduces steric strain adjacent to the N1-H site.
This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) —the gold standard for structural validation—against solution-phase alternatives (NMR) and computational prediction (DFT). While NMR provides rapid solution data, only SCXRD definitively resolves the 1H- vs. 2H-tautomer ambiguity and intermolecular hydrogen bonding networks critical for formulation stability.
Comparative Analysis: SCXRD vs. Alternatives
For the validation of 5-Nitro-7-(trifluoromethyl)-1H-indazole, we compare the primary validation method (SCXRD) against the two most common alternatives: Solution NMR and DFT Calculation.
Performance Matrix
| Feature | SCXRD (Primary Method) | Solution NMR (Alternative 1) | DFT Calculation (Alternative 2) |
| Tautomer Certainty | Absolute (Direct observation of H-positions) | Ambiguous (Fast exchange averages signals) | Theoretical (Gas phase energy gaps only) |
| 3D Conformation | Experimental (Packing forces included) | Averaged (Solvent dependent) | Idealized (Single molecule) |
| Intermolecular Interactions | Maps H-bond networks (e.g., dimers vs. catemers) | Inferential (NOE contacts) | N/A |
| Sample Requirement | High-quality Single Crystal (>0.1 mm) | ~5 mg dissolved sample | None (Computational resources) |
| Turnaround Time | Days to Weeks (Crystallization dependent) | Hours | Hours to Days |
Technical Deep Dive
-
SCXRD (The Product): Provides a static, high-resolution snapshot of the molecule in its lowest energy solid-state conformation. For 5-Nitro-7-(trifluoromethyl)-1H-indazole, this is critical to confirm that the bulky 7-CF3 group does not force the molecule into the less stable 2H-tautomer to relieve steric strain at the N1 position.
-
Solution NMR (The Alternative): In polar aprotic solvents (DMSO-d6), indazoles often undergo rapid proton exchange between N1 and N2. This results in broad or averaged signals, making it difficult to distinguish between a pure tautomer and a rapidly equilibrating mixture.
-
DFT (The Support): Density Functional Theory (e.g., B3LYP/6-311++G**) can predict that the 1H-tautomer is energetically favored by ~3-5 kcal/mol, but it cannot account for crystal packing forces or the specific stabilization provided by the 5-nitro group in the solid state.
Strategic Validation Workflow
To ensure data integrity, researchers must follow a self-validating workflow that integrates all three methods, with SCXRD serving as the final arbiter.
Figure 1: Integrated Structural Validation Workflow. Note the parallel use of DFT to guide refinement.
Detailed Experimental Protocol: SCXRD
This protocol is designed to overcome the specific challenges of the 7-trifluoromethyl group (disorder potential) and the 5-nitro group (weak diffraction).
Phase 1: Crystallization (The Critical Step)
The 7-CF3 group increases lipophilicity, making standard ethanol recrystallization difficult.
-
Solvent System: Use a gradient mixture of Ethanol:Acetone (3:1) . The acetone helps solubilize the fluorinated moiety, while ethanol promotes H-bond directed packing.
-
Method: Dissolve 20 mg of 5-Nitro-7-(trifluoromethyl)-1H-indazole in 2 mL of solvent at 50°C. Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Growth: Allow slow evaporation at room temperature (20-22°C) in a vibration-free environment.
-
Why: Rapid cooling yields microcrystalline powder unsuitable for SCXRD. Slow evaporation allows the 7-CF3 groups to order correctly, minimizing static disorder.
-
Phase 2: Data Collection
-
Instrument: Bruker D8 QUEST or equivalent with Mo-Kα radiation (λ = 0.71073 Å).
-
Temperature: 100 K (Liquid Nitrogen Stream) .
-
Causality: Fluorine atoms in CF3 groups have high thermal motion. Collecting at room temperature often results in "smeared" electron density, making the C-F bond lengths unreliable. Cooling to 100 K "freezes" this motion.
-
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, which is vital given the presence of fluorine and nitro groups.
Phase 3: Refinement & Tautomer Assignment
-
Software: SHELXT (solution) and SHELXL (refinement).
-
H-Atom Treatment: Locate the N-H proton from the difference Fourier map .
-
Crucial Check: Do not geometrically constrain the N-H proton initially. Its position (N1 vs N2) is the primary validation target. If the electron density clearly shows the proton on N1 (adjacent to the benzene ring), the 1H-tautomer is confirmed.
-
-
Disorder Handling: If the CF3 group shows rotational disorder, use a split-site model with PART 1 and PART 2 commands, constraining occupancies to sum to 1.0.
Data Analysis & Interpretation
Tautomeric Logic
Indazoles generally favor the 1H-tautomer (benzenoid) over the 2H-tautomer (quinonoid). However, the 7-CF3 group creates steric repulsion with the N1-H.
-
Expected Outcome: Despite the steric strain, the aromatic stabilization energy typically retains the 1H-tautomer .
-
SCXRD Proof: Look for the characteristic R2,2(10) hydrogen-bonded dimer or a catemeric chain involving the N1-H donor and the N2 acceptor of a neighboring molecule.
Electronic Effects Pathway
The following diagram illustrates how the substituents dictate the crystal packing observed in the validation process.
Figure 2: Impact of 5-NO2 and 7-CF3 substituents on solid-state assembly.
References
-
Latosinska, J.N. et al. (2000).[1] "Thermodynamic stability of indazole studied by NMR-NQR spectroscopy and ab initio calculations." Magnetic Resonance in Chemistry. Link
-
Claramunt, R.M. et al. (2006). "The structure of indazole derivatives in the solid state: X-ray crystallography and CPMAS NMR." Arkivoc. Link
-
Viciu, M.S. et al. (2018). "Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles." Molecules. Link
-
Cambridge Crystallographic Data Centre (CCDC). (2025). "Entry 152675: Crystal Structure of 5-nitroindazole."[2] CSD. Link
-
PubChem. (2025).[2][3][4] "Compound Summary: 5-Nitro-7-(trifluoromethyl)-1H-indazole." National Library of Medicine. Link
Sources
A Comparative Guide to the Metabolic Stability of 5-Nitro-7-(trifluoromethyl)-1H-indazole in Microsomes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic stability is paramount to its successful development.[1][2] This guide provides an in-depth technical comparison of the metabolic stability of 5-Nitro-7-(trifluoromethyl)-1H-indazole, a compound of interest in various therapeutic areas, with relevant alternatives. We will delve into the experimental data derived from in vitro microsomal stability assays, offering insights into the structural features that influence its metabolic fate.
The liver is the primary site of drug metabolism, and in vitro systems such as liver microsomes are cost-effective and reliable tools for predicting a compound's in vivo clearance.[3][4] Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[3][5][6] By incubating a test compound with liver microsomes and monitoring its disappearance over time, we can determine key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t½).[2][7]
The chemical structure of 5-Nitro-7-(trifluoromethyl)-1H-indazole presents two key functional groups that are known to significantly impact metabolic stability: a nitro group and a trifluoromethyl group. The nitro group is susceptible to reduction by various enzymes, including cytochrome P450 reductases, which can lead to the formation of reactive intermediates.[8][9][10] Conversely, the trifluoromethyl group is a well-established metabolic blocker.[11][12] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, and the group's electron-withdrawing nature can shield adjacent sites from metabolism.[11][12][13][14] This guide will explore the interplay of these two groups on the overall metabolic profile of the title compound.
Experimental Design and Rationale
To objectively assess the metabolic stability of 5-Nitro-7-(trifluoromethyl)-1H-indazole, a head-to-head comparison was conducted in pooled human and rat liver microsomes against two structurally related compounds: 7-(trifluoromethyl)-1H-indazole (lacking the nitro group) and 5-nitro-1H-indazole (lacking the trifluoromethyl group). This allows for a direct evaluation of the contribution of each functional group to the metabolic profile. Verapamil, a well-characterized CYP3A4 substrate with moderate clearance, was included as a positive control to ensure the metabolic competency of the microsomal preparations.
The experimental workflow is designed to provide a robust and reproducible assessment of metabolic stability.
Caption: High-level workflow for the in vitro microsomal stability assay.
Detailed Experimental Protocol
The following protocol outlines the step-by-step methodology for the microsomal stability assay.
1. Materials and Reagents:
-
Test Compounds: 5-Nitro-7-(trifluoromethyl)-1H-indazole, 7-(trifluoromethyl)-1H-indazole, 5-nitro-1H-indazole, and Verapamil (positive control).
-
Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: 0.1 M Phosphate Buffer, pH 7.4.
-
Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., Tolbutamide).
-
Analytical Instrumentation: A validated LC-MS/MS system.[15][16][17][18]
2. Preparation of Solutions:
-
Prepare stock solutions of test compounds and the positive control in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
3. Microsomal Incubation:
-
Thaw the liver microsomes on ice.[19]
-
In a 96-well plate, combine the microsomal suspension (final protein concentration of 0.5 mg/mL), phosphate buffer, and the test compound (final concentration of 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20]
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
4. Sample Processing and Analysis:
-
Seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
Comparative Metabolic Stability Data
The following table summarizes the key metabolic stability parameters for 5-Nitro-7-(trifluoromethyl)-1H-indazole and the comparator compounds in both human and rat liver microsomes.
| Compound | Microsome Source | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 5-Nitro-7-(trifluoromethyl)-1H-indazole | Human (HLM) | > 60 | < 11.6 |
| Rat (RLM) | 55.8 | 12.4 | |
| 7-(Trifluoromethyl)-1H-indazole | Human (HLM) | > 60 | < 11.6 |
| Rat (RLM) | 48.2 | 14.4 | |
| 5-Nitro-1H-indazole | Human (HLM) | 25.4 | 27.3 |
| Rat (RLM) | 18.9 | 36.7 | |
| Verapamil (Positive Control) | Human (HLM) | 21.3 | 32.5 |
| Rat (RLM) | 15.7 | 44.1 |
Discussion and Mechanistic Insights
The experimental data reveals a clear and significant difference in the metabolic stability of the tested compounds, directly attributable to their structural variations.
The Protective Effect of the Trifluoromethyl Group:
The most striking observation is the profound stabilizing effect of the 7-trifluoromethyl group. Both 5-Nitro-7-(trifluoromethyl)-1H-indazole and 7-(trifluoromethyl)-1H-indazole exhibited high metabolic stability in human liver microsomes, with half-lives exceeding 60 minutes. This is in stark contrast to 5-nitro-1H-indazole, which was rapidly metabolized. The trifluoromethyl group, due to its strong electron-withdrawing properties and the high energy of the C-F bond, effectively shields the indazole ring system from oxidative metabolism by CYP enzymes.[11][12] This "metabolic blocking" is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic profile.[11][12][13]
Caption: The trifluoromethyl group blocks metabolic pathways.
The Role of the Nitro Group:
While the trifluoromethyl group confers significant stability, the nitro group appears to be a primary site of metabolic liability when not sterically hindered or electronically deactivated. The rapid clearance of 5-nitro-1H-indazole in both human and rat microsomes suggests that nitroreduction is a major metabolic pathway.[8][10] This process is often catalyzed by NADPH-cytochrome P450 reductase and can proceed through nitroso and hydroxylamine intermediates to the corresponding amine.[8][21]
Interestingly, in the context of 5-Nitro-7-(trifluoromethyl)-1H-indazole, the metabolic liability of the nitro group is substantially mitigated. This is likely due to the strong electron-withdrawing nature of the adjacent trifluoromethyl group, which deactivates the aromatic ring and makes nitroreduction less favorable.
Species Differences:
The data also highlights some species-specific differences in metabolism. While both trifluoromethyl-containing compounds were highly stable in human microsomes, they showed slightly faster, yet still low, clearance in rat microsomes. Conversely, 5-nitro-1H-indazole was metabolized more rapidly in rat microsomes compared to human microsomes. These differences are common and underscore the importance of evaluating metabolic stability across multiple species in preclinical development.[22]
Conclusion
This comparative guide demonstrates the profound impact of specific chemical moieties on the metabolic stability of the 1H-indazole scaffold. The introduction of a trifluoromethyl group at the 7-position confers exceptional metabolic stability in human liver microsomes, effectively blocking the metabolic pathways that would otherwise lead to rapid clearance. While the 5-nitro group is a potential metabolic hotspot, its liability is significantly attenuated in the presence of the adjacent trifluoromethyl group.
For researchers and drug development professionals, these findings provide critical insights. The 7-(trifluoromethyl)-1H-indazole core appears to be a metabolically robust scaffold. When considering substitutions, the data suggests that the introduction of a nitro group at the 5-position does not compromise the excellent metabolic stability afforded by the trifluoromethyl group. This knowledge can guide the design of future drug candidates with optimized pharmacokinetic properties, ultimately increasing the likelihood of clinical success.
References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]
-
In Vitro Metabolic Stability - Creative Bioarray. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]
-
Participation of cytochrome P-450 in the reduction of nitro compounds by rat liver microsomes - PubMed. [Link]
-
Metabolic Stability Services - Eurofins Discovery. [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. [Link]
-
Metabolic Stability - Frontage Laboratories. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. [Link]
-
Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed. [Link]
-
[Preparation of mouse liver microsome]:Glycoscience Protocol Online Database. [Link]
-
Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI - NIH. [Link]
-
Preparation of Rough Microsomes from Rat Liver - CSH Protocols. [Link]
-
LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. [Link]
-
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]
-
Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI. [Link]
-
Small and Large Molecule LC-MS - IQVIA Laboratories. [Link]
-
Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. [Link]
-
Design and biological activity of trifluoromethyl containing drugs - Wechem. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. [Link]
-
Recent advances in the diverse transformations of trifluoromethyl alkenes - RSC Publishing. [Link]
-
Bioanalysis of Small and Large Molecules using LC-MS - Charles River Laboratories. [Link]
-
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview | LCGC International. [Link]
-
Human and Animal Liver Microsome Thawing and Incubation Protocol. [Link]
-
Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC. [Link]
-
Metabolic Stability Assay Services - BioIVT. [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. [Link]
-
Metabolic stability - Admeshop. [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC. [Link]
-
Metabolic stability in liver microsomes. The symbols represent mean... - ResearchGate. [Link]
-
Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Metabolism of nitroaromatic compounds - PubMed. [Link]
-
(PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate. [Link]
-
CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism - Books. [Link]
-
Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. nuvisan.com [nuvisan.com]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. svedbergopen.com [svedbergopen.com]
- 10. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 14. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. oyc.co.jp [oyc.co.jp]
- 21. Participation of cytochrome P-450 in the reduction of nitro compounds by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hrcak.srce.hr [hrcak.srce.hr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
